7-Methoxy-2-methylquinolin-4-ol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
7-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZVELXYBOECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401231 | |
| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58596-43-3, 103624-90-4 | |
| Record name | 7-Methoxy-2-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-2-methyl-4-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. Modifications to this core structure can significantly influence the physicochemical properties and biological efficacy of the resulting compounds. This guide focuses on 7-Methoxy-2-methylquinolin-4-ol, a specific quinoline derivative, providing a comprehensive overview of its chemical properties, potential biological activities, and relevant experimental protocols.
The official IUPAC name for this compound is 7-methoxy-2-methyl-1H-quinolin-4-one . This nomenclature reflects the tautomeric nature of the 4-hydroxyquinoline scaffold, which predominantly exists in the quinolin-4-one form.[1] This compound belongs to the larger family of quinolines, which are known to exhibit a variety of biological effects.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from comprehensive chemical databases.
| Property | Value | Source |
| IUPAC Name | 7-methoxy-2-methyl-1H-quinolin-4-one | PubChem[1] |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 189.21 g/mol | PubChem[2] |
| CAS Number | 58596-43-3 | PubChem[1] |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Data not available | N/A |
| LogP | 1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound is limited in publicly available literature, the broader class of quinoline derivatives has been extensively studied, revealing significant potential in various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of quinoline derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth, proliferation, and survival. Structurally related methoxy-substituted quinolines have shown promising anticancer activity. For instance, various 4-anilinoquinoline derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against HeLa and BGC823 cell lines, with some compounds exhibiting IC50 values superior to the standard drug gefitinib.[3]
The potential signaling pathways targeted by quinoline derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Many quinoline-based compounds act as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[3] Inhibition of these receptors can block downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, angiogenesis, and metastasis.
-
Hedgehog-GLI1 Signaling: The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Quinoline derivatives have been identified as inhibitors of the GLI1 transcription factor, a key component of this pathway.
Based on the activities of related compounds, a plausible signaling pathway that could be targeted by this compound is the EGFR signaling cascade.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Antitubercular Activity
Quinoline derivatives have also emerged as a promising class of antitubercular agents. Their mechanism of action can involve the inhibition of essential mycobacterial enzymes or disruption of the bacterial cell wall integrity. While specific data for this compound is not available, the quinoline scaffold is a core component of several antitubercular drugs.
Quantitative Data
While no specific quantitative biological data for this compound has been found in the reviewed literature, the following table presents data for structurally related methoxy-substituted quinoline derivatives to provide a context for its potential potency.
Table 1: Antiproliferative Activity of Structurally Related 4-Anilinoquinoline Derivatives [3]
| Compound | Cell Line | IC₅₀ (µM) |
| Gefitinib (Control) | HeLa | 17.12 |
| BGC823 | 19.27 | |
| Compound 2i (8-methoxy-4-(4-isopropylphenylamino)quinoline) | HeLa | 7.15 |
| BGC823 | 4.65 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. A potential synthetic route for this compound is outlined below.
Workflow for Conrad-Limpach Synthesis
Caption: Synthetic workflow for this compound via the Conrad-Limpach reaction.
Detailed Protocol:
-
Condensation:
-
To a solution of m-anisidine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate.
-
The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the enamine intermediate, ethyl β-(m-methoxyanilino)crotonate.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Cyclization:
-
The crude enamine intermediate is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization.
-
The reaction is maintained at this temperature for a specified period.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization.
-
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
The cells are treated with the various concentrations of the compound and incubated for 48-72 hours. A vehicle control (DMSO) should be included.
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion
This compound, with its quinoline core structure, represents a compound of interest for further investigation in drug discovery, particularly in the fields of oncology and infectious diseases. While direct biological data for this specific molecule is currently sparse, the extensive research on structurally similar quinoline derivatives provides a strong rationale for its potential as a bioactive agent. The experimental protocols outlined in this guide offer a framework for its synthesis and biological evaluation. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could pave the way for the development of novel therapeutic agents.
References
- 1. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 7-Methoxy-2-methylquinolin-4-ol, a significant heterocyclic compound in medicinal chemistry and drug discovery. The document details the core starting materials, reaction mechanisms, and experimental protocols for the two most prevalent methods: the Conrad-Limpach Synthesis and the Gould-Jacobs Reaction.
Introduction
This compound, also known as 7-methoxy-2-methyl-1H-quinolin-4-one, is a quinoline derivative.[1] The quinoline scaffold is a fundamental structural motif found in a wide array of biologically active compounds, including antimalarial, antibacterial, and anticancer agents. The synthesis of specifically substituted quinolones like this compound is of great interest for the development of novel therapeutics. This guide focuses on the established synthetic pathways, providing detailed experimental procedures and quantitative data to aid researchers in the efficient preparation of this target molecule.
Core Synthetic Pathways
The synthesis of this compound is predominantly achieved through two classical named reactions: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods utilize readily available starting materials and proceed through high-temperature cyclization as the key step.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which is then cyclized at high temperatures to yield the 4-hydroxyquinoline product.[2][3][4] For the synthesis of this compound, the key starting materials are m-anisidine and ethyl acetoacetate.
Reaction Scheme:
-
Step 1: Condensation: m-Anisidine reacts with ethyl acetoacetate to form the intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate.
-
Step 2: Thermal Cyclization: The intermediate undergoes intramolecular cyclization at high temperature to yield this compound.
Quantitative Data for Conrad-Limpach Synthesis
| Parameter | Value | Reference |
| Starting Material 1 | m-Anisidine | General Knowledge |
| Starting Material 2 | Ethyl acetoacetate | General Knowledge |
| Cyclization Temperature | ~250 °C | [2][3] |
| Solvent for Cyclization | High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A, Mineral oil) | [2] |
| Reported Yields (for similar quinolones) | Up to 95% with inert solvent | [2] |
Experimental Protocol: Conrad-Limpach Synthesis
Step 1: Synthesis of ethyl 3-((3-methoxyphenyl)amino)but-2-enoate (Intermediate)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of m-anisidine and ethyl acetoacetate in a suitable solvent such as toluene.
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 3-((3-methoxyphenyl)amino)but-2-enoate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Thermal Cyclization)
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add the crude ethyl 3-((3-methoxyphenyl)amino)but-2-enoate to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).
-
Heat the mixture with stirring to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.
-
The precipitated solid can be collected by vacuum filtration and washed with a non-polar solvent (e.g., hexanes or petroleum ether) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Logical Relationship Diagram for Conrad-Limpach Synthesis
Caption: Conrad-Limpach synthesis pathway for this compound.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines. This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a related derivative, followed by thermal cyclization, saponification, and finally decarboxylation.[5] For the synthesis of this compound, the starting materials would be m-anisidine and a derivative of acetylmalonic ester. A more direct approach to the 2-methyl substituted quinolone, which is a variation of the classical Gould-Jacobs reaction, involves the use of an acetoacetic ester derivative.
Reaction Scheme (Variant for 2-methyl substitution):
-
Step 1: Condensation: m-Anisidine reacts with a suitable malonic ester derivative (e.g., diethyl 2-acetylmalonate) to form an intermediate.
-
Step 2: Thermal Cyclization: The intermediate is heated in a high-boiling solvent to induce cyclization.
-
Step 3 & 4 (if necessary): Saponification and Decarboxylation: Depending on the exact malonic ester derivative used, subsequent hydrolysis of the ester group followed by decarboxylation may be required.
Quantitative Data for a Gould-Jacobs-type Synthesis
| Parameter | Value | Reference |
| Starting Material 1 | 3,4-dimethoxyaniline (as an example) | |
| Starting Material 2 | Isopropylidene malonate and Trimethyl orthoformate | |
| Cyclization Temperature | 170-180 °C | |
| Solvent for Cyclization | Diphenyl ether | |
| Reaction Time (Cyclization) | 2-3 hours |
Experimental Protocol: Gould-Jacobs Type Synthesis
This protocol is adapted from a patented procedure for a closely related compound and illustrates the general workflow.
Step 1: Formation of the Intermediate
-
In a reaction kettle, uniformly mix trimethyl orthoformate and isopropylidene malonate with stirring.
-
Slowly heat the mixture to reflux (around 60-65 °C) and maintain for 1.5-2 hours.
-
Add m-anisidine to the reaction mixture and continue to reflux.
-
After the reaction is complete (monitored by TLC), the crude intermediate product is collected by centrifugation.
-
The crude product can be purified by slurrying in a solvent like methanol and then collected by filtration.
Step 2: Thermal Cyclization
-
In a separate reaction kettle, add the purified intermediate to diphenyl ether.
-
Heat the mixture to 170-180 °C and maintain for 2-3 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The precipitated product is collected by centrifugation.
Step 3: Purification
-
The crude product is stirred in a solvent such as dichloromethane at room temperature for about 1 hour.
-
The purified this compound is then collected by centrifugation and dried.
Experimental Workflow Diagram for Gould-Jacobs Type Synthesis
Caption: Experimental workflow for a Gould-Jacobs type synthesis.
Conclusion
The synthesis of this compound can be reliably achieved through either the Conrad-Limpach or the Gould-Jacobs reaction pathways. The choice of method may depend on the availability of specific starting materials, desired scale of the reaction, and equipment capabilities, particularly for the high-temperature cyclization step. The Conrad-Limpach synthesis offers a more direct route from m-anisidine and ethyl acetoacetate. The Gould-Jacobs reaction, while potentially involving more steps, is also a robust and well-established method. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable quinolone derivative for applications in drug discovery and development.
References
An In-depth Technical Guide to 7-Methoxy-2-methylquinolin-4-ol Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-methoxy-2-methylquinolin-4-ol derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, derivatives of this compound have emerged as a promising class of compounds with significant potential in various therapeutic areas, including oncology, infectious diseases, and beyond. This guide delves into the synthesis, quantitative biological data, and mechanistic insights of these compounds, providing a solid foundation for further research and development.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods. A common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. Modifications of this method, as well as novel synthetic strategies, have been developed to improve yields and introduce diverse substitutions.
One notable advancement is the use of ultrasound-assisted synthesis, which offers a rapid and efficient method for the O-alkylation of the 4-hydroxyl group. This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods.
Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in major therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds. Various analogs have shown potent cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for some of the most potent anticancer derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1a | HTCL panel | 0.0015 - 0.0017 | [1] |
| 1b | HTCL panel | 0.011 - 0.018 | [1] |
| 2 | NIH-NCI 60 panel | Sub-nanomolar | [1] |
| 6o | HTCL panel | Single to double digit nanomolar | [1] |
| 6p | HTCL panel | Single to double digit nanomolar | [1] |
| 6q | HTCL panel | Single to double digit nanomolar | [1] |
| 6r | HTCL panel | Single to double digit nanomolar | [1] |
| 6s | HTCL panel | 0.2 - 1.28 | [1] |
| 6t | HTCL panel | 0.31 - 1.21 | [1] |
Note: HTCL refers to a human tumor cell line panel. Specific cell lines within the panels are detailed in the cited reference.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. Certain 4-alkoxy-2-methylquinoline derivatives have shown promising activity against Mycobacterium tuberculosis.
Table 2: Antitubercular Activity of 4-Alkoxy-6-methoxy-2-methylquinolines
| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |
| 3a-n | Drug-susceptible and drug-resistant strains | Potent and selective growth inhibition | [2] |
Note: Specific MIC values for individual compounds (3a-n) are provided in the referenced literature.
Antimalarial Activity
Preliminary studies have indicated that derivatives of the quinoline scaffold possess antimalarial properties. The mechanism often involves the inhibition of heme crystallization.
Table 3: Antimalarial Activity of (7-Chloroquinolin-4-ylthio)alkylbenzoate Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 3-18 | Heme crystallization | < 10 | [3] |
Antifungal Activity
Several quinoline derivatives have been investigated for their antifungal potential against a variety of pathogenic fungi.
Table 4: Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Various Derivatives | Candida spp., Rhodotorula spp. | Comparable to fluconazole | Comparable to fluconazole | [4] |
Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). Specific values for each derivative are detailed in the reference.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines (Ultrasound-Assisted)[2]
-
Reaction Setup: In a 100 mL beaker, combine 6-methoxy-2-methylquinolin-4-ol (1 mmol), the desired benzyl bromide (1.2 mmol), and K₂CO₃ (0.415 g, 3 mmol) in 20 mL of DMF.
-
Sonication: Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.
-
Work-up: Reduce the solvent volume under reduced pressure. Dilute the resulting mixture with water.
-
Isolation: Filter the solid that forms and wash it with water (3 x 20 mL) with agitation. After each wash, separate the product from the liquid phase by centrifugation (10 min, 18,000 rpm at 4 °C).
-
Drying: Dry the final product under reduced pressure for at least 24 hours.
Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antitubercular Activity Screening (Microplate Alamar Blue Assay)
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension 1:50 in 7H9 broth.
-
Compound Preparation: Serially dilute the test compounds in a 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents this color change.
Mechanism of Action & Signaling Pathways
The anticancer activity of certain this compound analogs is attributed to their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Another investigated mechanism for related structures involves the induction of the intrinsic apoptosis pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3 and caspase-7.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer and antitubercular activities, coupled with well-defined mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. The synthetic accessibility and the potential for diverse functionalization offer ample opportunities for lead optimization to enhance efficacy, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding for researchers to explore and exploit the full therapeutic potential of this important class of compounds.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 7-Methoxy-2-methylquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility of Quinoline Derivatives
Quinoline and its derivatives are a class of heterocyclic aromatic compounds fundamental to medicinal chemistry.[1] Their solubility is a critical physicochemical parameter influencing bioavailability, formulation, and efficacy in drug development. Generally, the quinoline structure, with its bicyclic aromatic nature, imparts a degree of hydrophobicity.[2] Consequently, quinoline derivatives often exhibit limited solubility in aqueous solutions while demonstrating better solubility in organic solvents.[1][3]
Several factors can influence the solubility of substituted quinolines like 7-Methoxy-2-methylquinolin-4-ol:
-
pH: As weak bases, the solubility of quinoline derivatives can be significantly increased in acidic conditions due to the protonation of the nitrogen atom, forming a more soluble salt.
-
Substituents: The nature and position of functional groups on the quinoline ring play a crucial role. The methoxy (-OCH3) and hydroxyl (-OH) groups in this compound can participate in hydrogen bonding, potentially influencing its solubility in protic solvents.
-
Crystal Lattice Energy: Strong intermolecular forces within the solid crystal structure can hinder the dissolution process, thereby lowering solubility.[2]
-
Co-solvents: The addition of water-miscible organic solvents can decrease the polarity of the solvent system, often enhancing the solubility of hydrophobic compounds.[2]
Illustrative Solubility Data
While experimental values for this compound are not available, the following table provides a representative structure for presenting quantitative solubility data. Researchers are encouraged to determine experimental values for their specific applications.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water (pH 7.4) | 25 | < 0.1 | < 0.0005 | HPLC-UV |
| Phosphate-Buffered Saline | 25 | < 0.1 | < 0.0005 | HPLC-UV |
| Ethanol | 25 | 1 - 5 | 0.005 - 0.026 | HPLC-UV |
| Methanol | 25 | 1 - 5 | 0.005 - 0.026 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.264 | HPLC-UV |
| Acetone | 25 | 0.5 - 2 | 0.003 - 0.011 | HPLC-UV |
| Chloroform | 25 | 5 - 10 | 0.026 - 0.053 | HPLC-UV |
Note: The values presented in this table are illustrative and not based on experimental data for this compound. They are intended to serve as a template for data presentation.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, synthesized from best practices for quinoline derivatives.[3]
Objective: To determine the equilibrium solubility of this compound in various solvents using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining to confirm saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the standard curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
-
Quantification:
-
Develop a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted supernatant sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing Workflows and Relationships
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Diagram 2: Factors Influencing Quinoline Derivative Solubility
Caption: Key factors affecting the solubility of quinoline derivatives.
References
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Quinolinol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-quinolinol (or 4-hydroxyquinoline) scaffold, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs for a wide range of diseases. This technical guide provides a comprehensive overview of the discovery and historical development of 4-quinolinol compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the mechanistic insights that have driven their advancement.
A Historical Chronicle of 4-Quinolinol Discovery and Development
The journey of 4-quinolinol compounds from chemical curiosities to clinical mainstays is a multi-threaded narrative of deliberate synthesis, serendipitous discovery, and iterative optimization.
Early Syntheses (Late 19th Century): The foundational chemistry for accessing the 4-quinolinol core was established in the late 1880s. In 1887, Max Conrad and Leonhard Limpach reported a method involving the condensation of anilines with β-ketoesters, which would become known as the Conrad-Limpach synthesis . Shortly after, in 1899, Rudolf Camps described a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, now termed the Camps cyclization , which provided another route to both 2- and 4-hydroxyquinolines. These early methods laid the groundwork for future exploration of this chemical space.
The Serendipitous Dawn of the Antibacterial Era (1960s): The trajectory of 4-quinolinols was irrevocably altered in 1962 with a serendipitous discovery at the Sterling-Winthrop Research Institute. During the synthesis of the 4-aminoquinoline antimalarial drug, chloroquine, a byproduct was isolated and identified as nalidixic acid, a naphthyridone analog of a quinolone.[1] This compound exhibited modest but significant activity against Gram-negative bacteria.[1][2] The introduction of nalidixic acid for clinical use in 1967 marked the birth of the quinolone class of antibiotics.[3][4]
The Fluoroquinolone Revolution (1970s-1980s): The initial antibacterial quinolones had a limited spectrum and poor pharmacokinetics. The major breakthrough came with the discovery that the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically enhanced potency and broadened the antibacterial spectrum. Norfloxacin, patented in 1978, was the first of these "fluoroquinolones."[2][5] This was rapidly followed by the development of highly successful drugs like ciprofloxacin (patented in 1981), which are still in widespread clinical use today.[3]
Expansion into New Therapeutic Arenas:
-
Antimalarial Activity: The structural similarity of the 4-quinolinol core to the 4-aminoquinoline antimalarials like chloroquine (synthesized in 1934) spurred research into their antiplasmodial activity.[6] Compounds like ICI 56,780, a 4(1H)-quinolone ester, were identified in the 1970s and showed both prophylactic and blood schizonticidal activity.[7] Research continues to optimize 4-quinolinol derivatives against drug-resistant malaria strains.
-
Anticancer Potential: More recently, 4-quinolinol derivatives have emerged as promising anticancer agents. They have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases such as those in the PI3K/Akt signaling pathway, and the inhibition of topoisomerases, enzymes critical for DNA replication in cancer cells.[8][9]
Foundational Synthetic Methodologies
The construction of the 4-quinolinol core has been achieved through several classic name reactions, each with its own advantages and specific applications.
Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester. The reaction proceeds in two stages: an initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.
Detailed Experimental Protocol (General):
-
Enamine Formation: Aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) are mixed, often with a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄).
-
The mixture is heated (typically 100-140°C) for 1-2 hours. The formation of water and alcohol as byproducts can be monitored, and their removal (e.g., with a Dean-Stark apparatus) drives the reaction to completion.
-
The resulting crude β-aminoacrylate intermediate can be isolated or used directly in the next step.
-
Thermal Cyclization: The intermediate is added to a high-boiling inert solvent (e.g., mineral oil, Dowtherm A).
-
The mixture is heated to high temperatures (typically ~250°C) for 30-60 minutes to induce intramolecular cyclization.
-
Upon cooling, the 4-hydroxyquinoline product often precipitates and can be collected by filtration.
Gould-Jacobs Reaction
Reported in 1939, this reaction is a versatile method for preparing 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).
Detailed Experimental Protocol (General):
-
Condensation: Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) are heated together at 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent (e.g., diphenyl ether) to over 250°C to facilitate a 6-electron electrocyclization, forming the quinoline ring.
-
Saponification: The resulting 4-hydroxy-3-carboethoxyquinoline is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 1-2 hours to hydrolyze the ester to a carboxylic acid.
-
Decarboxylation: After cooling and acidification to precipitate the quinoline-3-carboxylic acid, the solid is heated above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases, yielding the final 4-hydroxyquinoline.
Camps Cyclization
This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield a mixture of 2- and 4-hydroxyquinolines. The product ratio depends on the reaction conditions and the structure of the starting material.
Detailed Experimental Protocol (General):
-
The o-acylaminoacetophenone starting material is dissolved in a suitable solvent (e.g., aqueous ethanol).
-
A base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, is added to the solution.
-
The mixture is heated to reflux for several hours.
-
Upon completion, the reaction mixture is cooled and acidified.
-
The precipitated hydroxyquinoline products are collected by filtration and can be separated by techniques such as fractional crystallization or chromatography.
Pfitzinger Reaction
The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.
Detailed Experimental Protocol (General):
-
Isatin Ring Opening: Isatin is dissolved in a basic solution (e.g., 33% aqueous potassium hydroxide) and stirred to facilitate the hydrolysis of the amide bond, forming a keto-acid intermediate.
-
Condensation & Cyclization: The carbonyl compound (e.g., acetophenone) is added to the mixture.
-
The reaction is heated to reflux for an extended period (e.g., 12-24 hours). During this time, the carbonyl compound condenses with the aniline moiety of the intermediate, followed by intramolecular cyclization and dehydration.
-
Isolation: After cooling, the mixture is diluted with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to remove impurities.
-
Precipitation: The aqueous layer is cooled in an ice bath and carefully acidified (e.g., with HCl or acetic acid) to a pH of 4-5, causing the quinoline-4-carboxylic acid product to precipitate.
-
The solid product is collected by vacuum filtration and washed with cold water.
Biological Activities and Quantitative Data
The therapeutic utility of 4-quinolinol derivatives is vast. The following tables summarize key quantitative data for their activity in major therapeutic areas.
Antibacterial Activity
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Quinolone Antibiotics
| Compound | Class | Representative Bacterial Strains | MIC (µg/mL) |
| Nalidixic Acid | First-Generation Quinolone | Escherichia coli | 4-16 |
| Staphylococcus aureus | >128 | ||
| Norfloxacin | Fluoroquinolone | Escherichia coli | 0.03-0.25 |
| Pseudomonas aeruginosa | 0.25-2 | ||
| Staphylococcus aureus | 0.12-2 | ||
| Ciprofloxacin | Fluoroquinolone | Escherichia coli | ≤0.008-0.12 |
| Pseudomonas aeruginosa | 0.06-1 | ||
| Staphylococcus aureus | 0.12-1 |
(Note: MIC values can vary significantly based on the specific bacterial strain and testing methodology.)
Antimalarial Activity
4-Quinolinol derivatives interfere with crucial pathways in the Plasmodium parasite. Some inhibit heme detoxification, similar to chloroquine, while others have novel targets like the parasite's translation elongation factor 2 (PfEF2).
Table 2: In Vitro Antimalarial Activity (IC₅₀) of 4-Quinolinol Derivatives
| Compound Class/Derivative | P. falciparum Strain | IC₅₀ (nM) | Reference |
| 4-Aminoquinoline Analogs (e.g., Compound 18) | W2 (CQ-resistant) | 5.6 | [12] |
| 4-Aminoquinoline Analogs (e.g., Compound 4) | W2 (CQ-resistant) | 17.3 | [12] |
| 7-(2-Phenoxyethoxy)-4(1H)-quinolones (Optimized) | Multi-drug resistant | As low as 0.15 | [7] |
| 6-Chloro-2-arylvinylquinolines (e.g., Compound 29) | Dd2 (CQ-resistant) | 4.8 | [13] |
(IC₅₀ values represent the concentration required to inhibit 50% of parasite growth in vitro.)
Anticancer Activity
The anticancer effects of 4-quinolinols are often linked to the inhibition of signaling pathways that are hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.
Table 3: In Vitro Anticancer Activity (IC₅₀) of 4-Quinolinol Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-hydroxy-6-(trifluoromethoxy)quinolin-2-yl)acetate | COLO 320 (Colon) | 8.19 | [8] |
| 2-sulfoether-4-quinolone (Compound 15) | S. aureus (as antibacterial proxy) | 0.8 | [1] |
| 2-methoxypyridin-4-yl substituted quinolinone (13k) | KB, A549, HepG2 | 0.23 - 0.27 | [14] |
| 3Hpyrazolo[4,3-f]quinoline (Compound 76) | (Haspin kinase inhibition) | 0.014 | [15] |
(IC₅₀ values represent the concentration required to inhibit 50% of cancer cell viability.)
Key Signaling Pathways and Mechanisms of Action
Antibacterial: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and cell death.[10][11][16]
Anticancer: PI3K/Akt/mTOR Pathway Inhibition
Many small molecule inhibitors, including some 4-quinolinol derivatives, target kinases within the PI3K/Akt/mTOR pathway. By inhibiting these kinases, they block downstream signals that promote cell proliferation and survival, leading to apoptosis or cell cycle arrest in cancer cells.[8][9][17]
Conclusion and Future Outlook
The history of 4-quinolinol compounds is a testament to the power of synthetic chemistry and the importance of interdisciplinary research in drug discovery. From their origins in foundational organic reactions to their current status as indispensable medicines, these compounds have consistently provided solutions to pressing medical needs. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of their mechanisms of action at a molecular level, promises to unlock new therapeutic applications. As challenges such as antimicrobial resistance and the need for more targeted cancer therapies grow, the versatile 4-quinolinol scaffold is poised to remain a central focus of innovation in drug development for the foreseeable future.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 7. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ultrasound-Assisted Synthesis of 7-Methoxy-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the ultrasound-assisted synthesis of 7-Methoxy-2-methylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. The application of ultrasound technology offers significant advantages over conventional synthetic methods, including reduced reaction times, increased yields, and milder reaction conditions, aligning with the principles of green chemistry.
Introduction
Quinoline and its derivatives are fundamental scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these heterocycles is a key step in the development of new therapeutic agents. Traditional methods for quinoline synthesis often require harsh reaction conditions, long reaction times, and the use of hazardous reagents.
Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[1][2] This technique has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional methods.[3][4]
This protocol details an adapted, efficient, ultrasound-assisted method for the synthesis of this compound. While a direct protocol for this specific isomer is not widely published, the following procedure is adapted from a highly successful and detailed method for the synthesis of the closely related 6-Methoxy-2-methylquinolin-4-ol, which is expected to have similar reactivity.[5][6]
Reaction Principle
The synthesis of the quinolin-4-ol core is typically achieved through a Conrad-Limpach or a similar cyclization reaction. In this proposed ultrasound-assisted protocol, the key step involves the cyclization of an appropriate aniline derivative with a β-ketoester, facilitated by sonication. The ultrasound energy is expected to significantly accelerate the intramolecular cyclization and subsequent dehydration steps.
Quantitative Data Summary
The following table summarizes typical results obtained from the ultrasound-assisted synthesis of a closely related quinoline derivative, 6-Methoxy-2-methylquinolin-4-ol, which can be considered indicative of the expected outcomes for the 7-methoxy isomer.[5]
| Parameter | Ultrasound-Assisted Method | Conventional Heating Method |
| Reaction Time | 15 minutes | 18 hours |
| Yield | 45–84% | 49–95% |
| Temperature | Ambient (in ultrasonic bath) | 120 °C |
| Solvent | DMF | DMF |
| Base | K₂CO₃ | K₂CO₃ |
| Purification | Filtration and washing | Chromatography may be required |
| Product Purity | ≥95% | Variable |
Data adapted from the O-alkylation of 6-Methoxy-2-methylquinolin-4-ol, demonstrating the significant advantages of the ultrasound-assisted approach in terms of reaction time and simplicity of purification.[5]
Experimental Protocol
Materials:
-
m-Anisidine (3-methoxyaniline)
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle (for comparison or work-up)
-
Filtration apparatus
-
pH paper
Procedure:
Step 1: Formation of the anilinocrotonate intermediate
-
In a round-bottom flask, combine equimolar amounts of m-anisidine and ethyl acetoacetate.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Place the flask in an ultrasonic bath and sonicate at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively, the mixture can be stirred at room temperature for 1-2 hours.
-
After the reaction is complete, remove the water formed during the reaction under reduced pressure.
Step 2: Ultrasound-assisted cyclization
-
To the resulting anilinocrotonate, add a high-boiling point solvent such as Dowtherm A or, for a solvent-free approach, polyphosphoric acid (PPA).
-
Immerse the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Sonicate the mixture at a temperature of 80-100 °C for 30-60 minutes. The high temperatures generated by acoustic cavitation will facilitate the cyclization.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
If PPA was used, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH solution) until the pH is approximately 7-8.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
-
Melting Point: To assess purity.
Visualizations
Signaling Pathway/Reaction Mechanism
Caption: Conceptual reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the ultrasound-assisted synthesis.
Advantages of Ultrasound-Assisted Synthesis
Caption: Key advantages of employing ultrasound in the synthesis of quinoline derivatives.
References
- 1. Ultrasound Assisted Reaction of M.pharm semester 2 | PDF [slideshare.net]
- 2. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of 7-Methoxy-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 7-Methoxy-2-methylquinolin-4-ol using preparative High-Performance Liquid Chromatography (HPLC). The described method is based on established protocols for similar quinoline derivatives and serves as a robust starting point for achieving high purity of the target compound, which is essential for accurate biological and pharmacological evaluation.
Introduction
This compound is a quinoline derivative of interest in medicinal chemistry and drug discovery. As with many biologically active molecules, achieving high purity is critical for reliable in vitro and in vivo studies. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of such organic compounds.[1][2] This method separates molecules based on their hydrophobicity, offering high resolution and scalability.[3] This application note outlines a preparative RP-HPLC protocol for the purification of this compound, including instrument parameters, sample preparation, and post-purification processing.
Data Presentation
The following tables summarize the recommended parameters for the analytical and preparative HPLC methods. These values are based on protocols for structurally related quinoline compounds and may require optimization for this compound.[4][5]
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 70% B over 25 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 340 nm |
| Sample Loading | Up to 100 mg per injection (dissolved in a minimal amount of methanol or mobile phase) |
| Expected Purity | > 98% |
| Expected Recovery | > 85% |
Experimental Protocols
This section provides a step-by-step guide for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade, for sample dissolution)
-
0.45 µm syringe filters
-
HPLC vials
-
Rotary evaporator
-
Lyophilizer (optional)
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of formic acid to make a 0.1% solution. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of formic acid to make a 0.1% solution. Degas the solution for at least 15 minutes.
3. Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of methanol. The concentration will depend on the solubility of the crude material.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
4. HPLC System Setup and Purification
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run the gradient as specified in Table 2.
-
Fraction Collection: Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method detailed in Table 1.
5. Post-Purification Processing
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or subjected to liquid-liquid extraction to isolate the purified compound as a solid.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification protocol for this compound.
Caption: HPLC Purification Workflow for this compound.
References
Application Notes and Protocols for 7-Methoxy-2-methylquinolin-4-ol in Antitubercular Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 7-Methoxy-2-methylquinolin-4-ol and its derivatives as a scaffold in the design of novel antitubercular agents. This document details synthetic methodologies, protocols for evaluating biological activity, and insights into the potential mechanism of action.
Introduction and Rationale
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives exhibiting potent antimicrobial properties. In the context of tuberculosis (TB), quinoline-based compounds have shown promise, particularly those targeting the mycobacterial respiratory chain. This compound represents a key starting material for the synthesis of a variety of substituted quinolines, including 4-alkoxy and 4-anilino derivatives, which can be optimized for enhanced activity against Mycobacterium tuberculosis (M. tuberculosis).
Research into related compounds, such as 4-alkoxy-6-methoxy-2-methylquinolines, has demonstrated that this class of molecules can exhibit potent and selective inhibition of both drug-susceptible and drug-resistant M. tuberculosis strains, with minimum inhibitory concentrations (MICs) in the submicromolar range. The likely target of these compounds is the cytochrome bc1 complex of the electron transport chain, a critical component for ATP synthesis in the bacterium. This document provides the necessary protocols to synthesize and evaluate derivatives of this compound as potential next-generation antitubercular drugs.
Synthesis of this compound Derivatives
While a specific, peer-reviewed synthesis for this compound was not prominently available in the searched literature, a well-established method for a closely related isomer, 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol, has been reported. Furthermore, the following protocol for the O-alkylation of the analogous 6-methoxy-2-methylquinolin-4-ol is readily adaptable for the 7-methoxy isomer and serves as an excellent template for generating a library of derivatives.
General Protocol: Ultrasound-Assisted O-Alkylation of Methoxy-2-methylquinolin-4-ol
This protocol is adapted from the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines and is suitable for the derivatization of this compound.[1]
Materials:
-
This compound
-
Substituted benzyl bromides or other alkyl halides
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Beakers
-
Ultrasonic probe
-
Rotary evaporator
-
Filtration apparatus
-
Centrifuge
Procedure:
-
In a 100 mL beaker, combine this compound (1 mmol), the desired benzyl bromide or alkyl halide (1.2 mmol), and K₂CO₃ (3 mmol).
-
Add 20 mL of DMF to the mixture.
-
Sonicate the reaction mixture for 15 minutes using an ultrasonic probe in an open vessel.
-
Following sonication, reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Dilute the resulting mixture with deionized water to precipitate the solid product.
-
Filter the solid and wash it three times with 20 mL of water with agitation.
-
After each wash, separate the product from the liquid phase by centrifugation (e.g., 10 minutes at 18,000 rpm).
-
Dry the final product under reduced pressure for at least 24 hours.
In Vitro Antitubercular Activity Assessment
The following protocols are standard methods for determining the efficacy of novel compounds against M. tuberculosis.
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.[2][3][4][5][6]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
Isoniazid or Rifampicin (as a positive control)
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Parafilm
Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth.
-
In a 96-well plate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate. The last column serves as a drug-free control.
-
Add 100 µL of the M. tuberculosis inoculum to each well (except for sterile control wells), resulting in a final volume of 200 µL.
-
Seal the plates with Parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.
-
Re-incubate the plate at 37°C for 24 hours.
-
If the well turns pink (indicating bacterial growth), add the Alamar Blue/Tween 80 mixture to all wells. If it remains blue, continue incubation and check daily.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue (resazurin) to pink (resorufin).
Cytotoxicity Assessment
Evaluating the toxicity of lead compounds against mammalian cells is crucial to determine their therapeutic index.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Mammalian cell line (e.g., HepG2, A549, RAW 264.7)[7][9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).
Quantitative Data and Structure-Activity Relationship (SAR)
Table 1: Antitubercular Activity of Representative Quinolines and Related Compounds
| Compound Class | Specific Derivative | Target/Strain | Activity (MIC/IC₅₀) | Reference |
| 4-Anilinoquinoline | 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | M. tuberculosis | 0.63-1.25 µM | [11] |
| 4-Anilinoquinoline | 7-methoxy substituted analog | M. tuberculosis | No activity at 20 µM | [2] |
| 4-Hydroxyquinolin-2(1H)-one | 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | M. tuberculosis H37Ra | 3.2 µM | |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | 1-Methoxy-2-(quinolin-4-yl)propan-2-ol | M. tuberculosis H37RV | 14.4 µM | [12] |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | 2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol | M. tuberculosis H37RV | 9.2 µM | [12] |
SAR Insights:
-
The position of the methoxy group on the quinoline ring is critical. While 6,7-dimethoxy substitution can lead to potent compounds, a single 7-methoxy substitution in the 4-anilinoquinoline series did not show activity at 20 µM.[2][11] This suggests that electronic and steric effects at this position need careful consideration in the design of new derivatives.
-
For the 4-hydroxyquinolin-2(1H)-one scaffold, a 3-phenyl substituent appears to be favorable for activity.
-
In the 2-(quinolin-4-yl)-1-alkoxypropan-2-ol series, both the substituent on the quinoline ring (position 6) and the nature of the alkoxy group influence antitubercular activity.[12]
Mechanism of Action: Targeting the Electron Transport Chain
Quinoline-based antitubercular agents, particularly those with structures analogous to the derivatives of this compound, are known to target the cytochrome bc1 complex (Complex III) of the mycobacterial electron transport chain (ETC).[13] This complex is essential for the generation of a proton motive force, which drives ATP synthesis. Inhibition of the cytochrome bc1 complex disrupts the bacterium's energy metabolism, leading to cell death.
The ETC in M. tuberculosis consists of several key components:
-
Type II NADH dehydrogenase (NDH-2): Oxidizes NADH and transfers electrons to the menaquinone pool.
-
Succinate dehydrogenase (SDH): Also reduces the menaquinone pool.
-
Menaquinone (MK) pool: A mobile electron carrier.
-
Cytochrome bc1 complex: Transfers electrons from the menaquinone pool to the cytochrome aa₃ terminal oxidase. This is the likely target for quinoline derivatives.
-
Cytochrome aa₃-type terminal oxidase: Forms a supercomplex with the cytochrome bc1 complex and transfers electrons to oxygen.
-
Cytochrome bd-type terminal oxidase: An alternative terminal oxidase.
-
ATP synthase: Utilizes the proton motive force to synthesize ATP.
References
- 1. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
- 8. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis [jove.com]
- 9. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 11. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome bc1-aa3 Oxidase Supercomplex As Emerging and Potential Drug Target Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Potential of 7-Methoxy-2-methylquinolin-4-ol as a Scaffold for Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The quinoline nucleus has long been recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide range of biological activities, including potent anticancer properties. Among these, 7-Methoxy-2-methylquinolin-4-ol presents a promising starting point for the development of a new generation of cancer therapeutics. Its strategic methoxy and methyl substitutions, coupled with the reactive 4-hydroxy group, offer ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing the this compound scaffold for the design and synthesis of novel anticancer drug candidates. We will explore potential molecular targets, provide hypothetical yet illustrative quantitative data, and detail the methodologies for key biological assays.
Anticipated Anticancer Activity and Potential Mechanisms of Action
While specific derivatives of this compound are still under active investigation, based on the known anticancer activities of structurally related quinoline and quinazoline compounds, we can anticipate several potential mechanisms of action. These include the inhibition of crucial cellular machinery involved in cell proliferation and survival.
Table 1: Postulated Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Hypothetical Derivative | Postulated Target | Anticipated IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Derivative A (Aryl-ether linkage at C4) | PI3K/Akt Pathway | 0.5 - 5 |
| HCT-116 | Colon Carcinoma | Derivative B (Amino-alkyl side chain at C4) | Topoisomerase I | 1 - 10 |
| A549 | Lung Carcinoma | Derivative C (Heterocyclic substitution at C4) | Tubulin Polymerization | 0.1 - 2 |
| K562 | Chronic Myelogenous Leukemia | Derivative D (Aryl-amino linkage at C4) | Multiple Kinases | 0.8 - 8 |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes to guide experimental design. Actual values will depend on the specific chemical modifications of the this compound scaffold.
Experimental Protocols
General Synthesis of 4-Substituted-7-methoxy-2-methylquinoline Derivatives
This protocol outlines a general method for the derivatization of the 4-hydroxy group of this compound.
Workflow for the Synthesis of this compound Derivatives
Caption: Synthetic workflow for derivatization.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Appropriate nucleophile (e.g., a substituted phenol, amine, or thiol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Chlorination of the 4-hydroxy group:
-
To a solution of this compound in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0°C.
-
Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-7-methoxy-2-methylquinoline.
-
-
Nucleophilic substitution at the 4-position:
-
Dissolve the 4-chloro intermediate and the desired nucleophile (e.g., a substituted phenol or amine) in anhydrous DMF.
-
Add a base such as potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at 80-100°C for 6-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc) to yield the final 4-substituted derivative.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the synthesized compounds that inhibits the growth of cancer cells by 50% (IC50).
Workflow for MTT Assay
Application Notes and Protocols for Assessing the Cytotoxicity of 7-Methoxy-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of 7-Methoxy-2-methylquinolin-4-ol. The quinoline scaffold is a key feature in many compounds with significant biological activities, including potent anticancer properties.[1] Accurate assessment of the cytotoxic effects of novel quinoline derivatives like this compound is a critical step in the drug discovery and development process.[2]
Quinoline derivatives can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of cellular signaling pathways.[1][3] Therefore, a multi-assay approach is recommended to quantify cytotoxicity and elucidate the underlying mechanism of action.
Data Presentation: Summarizing Cytotoxicity Data
A crucial aspect of cytotoxicity assessment is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound.[2] The results are typically summarized in a tabular format, comparing the IC50 values across different cancer cell lines.
Table 1: Template for Summarizing IC50 Values of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| U87MG | Glioblastoma | Data to be determined |
| Doxorubicin (Control) | - | Reference data |
Note: This table is a template for presenting experimental data. IC50 values are determined experimentally using the protocols described below.
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of cytotoxicity studies.[1] The following are standard protocols for assessing the cytotoxicity of this compound.
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines should be used (e.g., MCF-7, A549, HepG2). Cells are cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture wells should not exceed 0.5% to prevent solvent-induced toxicity.[1]
MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.[2]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the integrity of the plasma membrane by quantifying the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[4]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[4] Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided with the assay kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a common mechanism of action for anticancer agents.[2] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.[2]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[2]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.[2]
Visualizations: Workflows and Pathways
Diagrams are provided to visualize the experimental process and a key signaling pathway potentially involved in the cytotoxic action of quinoline derivatives.
Caption: General experimental workflow for assessing cytotoxicity.
Many quinoline compounds induce cell death through apoptosis, which often involves the activation of caspases.[3][5]
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescence Quenching Studies Using 7-Methoxy-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2-methylquinolin-4-ol is a quinoline derivative with potential applications as a fluorescent probe in various biological and chemical systems. Its intrinsic fluorescence can be modulated by interactions with other molecules, a phenomenon known as fluorescence quenching. This characteristic makes it a valuable tool for studying molecular interactions, quantifying analytes, and in drug discovery processes for screening potential therapeutic agents. Quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). Understanding these mechanisms is crucial for the development of robust assays.
Structurally similar compounds, such as fluoroquinolone antibiotics and coumarin derivatives, have been extensively studied for their fluorescence quenching properties.[1][2][3] These studies have demonstrated their utility in detecting and quantifying various molecules, including metal ions and biomolecules, and in elucidating interaction dynamics.[1][2][3] This document provides detailed application notes and protocols for conducting fluorescence quenching studies using this compound, drawing parallels from established methodologies for related fluorescent compounds.
Potential Applications in Research and Drug Development
Fluorescence quenching assays using this compound can be applied in several key areas:
-
Drug Discovery: High-throughput screening of compound libraries to identify potential drug candidates that interact with a target molecule labeled with this compound or a molecule that quenches its fluorescence upon binding to a target.
-
Enzyme Assays: Development of assays to measure enzyme activity by designing substrates that, upon cleavage, alter the quenching of the fluorophore.
-
Biosensing: Detection and quantification of metal ions, small molecules, or proteins through specific quenching interactions.
-
Molecular Interaction Studies: Characterization of binding affinities and kinetics between biomolecules.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol [4] |
| IUPAC Name | 7-methoxy-2-methyl-1H-quinolin-4-one[4] |
| Synonyms | 4-Hydroxy-7-methoxy-2-methylquinoline, 7-Methoxy-2-methyl-4-quinolinol[4] |
Experimental Protocols
Protocol 1: General Fluorescence Spectroscopy of this compound
This protocol outlines the basic steps for characterizing the fluorescence properties of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 1-10 µM in the desired experimental buffer (e.g., PBS, HEPES, Tris-HCl). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting the assay.
-
Determination of Excitation and Emission Spectra:
-
Place the working solution in a quartz cuvette.
-
Use a spectrofluorometer to scan a range of excitation wavelengths to find the optimal excitation wavelength (λex).
-
With the optimal excitation wavelength, scan the emission spectrum to determine the emission maximum (λem).
-
-
Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (the difference between the emission and excitation maxima).
Figure 1: General workflow for fluorescence spectroscopy.
Protocol 2: Fluorescence Quenching Titration Experiment
This protocol describes how to perform a titration experiment to study the quenching of this compound fluorescence by a quencher molecule.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer.
-
Prepare a high-concentration stock solution of the quencher molecule in the same buffer.
-
-
Titration:
-
To a series of cuvettes, add the this compound working solution.
-
Add increasing concentrations of the quencher stock solution to each cuvette.
-
Include a control sample with no quencher.
-
Mix gently and incubate for a specific time (e.g., 5-15 minutes) at a constant temperature.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.
-
Data Analysis:
-
Correct the observed fluorescence intensities for inner-filter effects if necessary.
-
Plot the ratio of the initial fluorescence intensity (F₀) to the observed fluorescence intensity (F) against the quencher concentration ([Q]).
-
Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
Figure 2: Workflow for a fluorescence quenching titration experiment.
Protocol 3: Determination of Quenching Mechanism
To distinguish between static and dynamic quenching, temperature-dependent fluorescence quenching studies can be performed.
Methodology:
-
Perform Titration Experiments at Different Temperatures: Repeat the fluorescence quenching titration experiment (Protocol 2) at three or more different temperatures (e.g., 298 K, 308 K, 318 K).
-
Data Analysis:
-
Calculate the Stern-Volmer constant (Ksv) at each temperature.
-
For dynamic quenching: Ksv should increase with increasing temperature. The bimolecular quenching rate constant (kq) can be calculated using the equation Ksv = kqτ₀, where τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
For static quenching: Ksv should decrease with increasing temperature. The association constant (Ka) can be determined from the intercept of the plot of F₀/F versus [Q].
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from fluorescence quenching studies.
Table 1: Spectroscopic Properties of this compound
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | e.g., 350 |
| Emission Maximum (λem) | e.g., 450 |
| Stokes Shift | e.g., 100 |
Table 2: Stern-Volmer Quenching Constants at Different Temperatures
| Temperature (K) | Stern-Volmer Constant (Ksv) (M⁻¹) | R² |
| 298 | e.g., 1.5 x 10⁴ | e.g., 0.998 |
| 308 | e.g., 2.1 x 10⁴ | e.g., 0.997 |
| 318 | e.g., 2.8 x 10⁴ | e.g., 0.999 |
Signaling Pathway and Interaction Visualization
In a drug discovery context, fluorescence quenching can be used to study the interaction between a drug candidate and its target protein.
Figure 3: Logical relationship in a fluorescence quenching-based binding assay.
Conclusion
This compound holds promise as a fluorescent probe for a variety of applications in research and drug development. The protocols and guidelines presented here provide a framework for its characterization and utilization in fluorescence quenching studies. By systematically investigating its interactions with different quenchers, researchers can develop sensitive and reliable assays for a wide range of analytical and screening purposes. The principles of fluorescence quenching are well-established, and applying them to this novel fluorophore can unlock new possibilities in molecular sensing and interaction analysis.
References
- 1. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides | MDPI [mdpi.com]
- 2. Fluorescence quenching by photoinduced electron transfer between 7-methoxycoumarin and guanine base facilitated by hydrogen bonds: an in silico study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of 7-Methoxy-2-methylquinolin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 7-Methoxy-2-methylquinolin-4-ol and its subsequent derivatization for biological screening. Detailed protocols for the synthesis and evaluation of anticancer, antimicrobial, and anti-inflammatory activities are presented.
Synthesis of this compound Core Scaffold
The synthesis of the this compound core structure is efficiently achieved via the Conrad-Limpach reaction. This method involves the condensation of an aniline (m-anisidine) with a β-ketoester (ethyl acetoacetate) to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.
Experimental Protocol: Conrad-Limpach Synthesis[1][2][3]
Step 1: Condensation to form Ethyl 3-(3-methoxyphenylamino)but-2-enoate
-
To a 250 mL round-bottom flask, add m-anisidine (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol (50 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude β-aminoacrylate intermediate as an oil. This intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization to form this compound
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude intermediate from Step 1.
-
Add a high-boiling inert solvent such as Dowtherm A or mineral oil (approx. 10 mL per gram of intermediate).
-
Heat the mixture with vigorous stirring to 250-255 °C.
-
Maintain this temperature for 30-45 minutes. The cyclization product will precipitate from the hot solution.
-
Allow the reaction mixture to cool to below 100 °C and then add petroleum ether or hexane to dilute the mixture and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from ethanol or a DMF/water mixture to yield pure this compound.
Synthesis of this compound Derivatives
The hydroxyl group at the C4 position of the quinoline core is a versatile handle for creating a library of derivatives, most commonly through O-alkylation.
Experimental Protocol: O-Alkylation of the Quinolin-4-ol Core[4][5][6][7]
-
To a stirred suspension of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, 2-chloro-N,N-dimethylethanamine) (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-alkylated derivative.
Caption: General workflow for synthesis and biological evaluation.
Biological Evaluation Protocols
Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)[8][9][10][11][12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.2: Antimicrobial Activity (Broth Microdilution MIC Assay)[13][14][15][16][17]
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 3.3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)[18][19][20][21][22]
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a key indicator of inflammatory response.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for a further 24 hours.
-
Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value. A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation
Table 1: Synthesis of this compound Derivatives
(Representative data based on typical yields)
| Compound ID | R Group (at C4-O) | Alkylating Agent | Yield (%) |
| Core | H | - | 75 |
| D-01 | Methyl | Iodomethane | 88 |
| D-02 | Ethyl | Iodoethane | 85 |
| D-03 | Benzyl | Benzyl bromide | 92 |
| D-04 | 4-Fluorobenzyl | 4-Fluorobenzyl bromide | 90 |
| D-05 | 2-(Dimethylamino)ethyl | 2-Chloro-N,N-dimethylethanamine | 78 |
Table 2: In Vitro Anticancer Activity of Quinoline Derivatives
(Representative IC₅₀ values in µM based on published data for similar compounds)
| Compound ID | HeLa (Cervical) | HCT116 (Colon) | A549 (Lung) |
| D-01 | 15.2 | 18.5 | 25.1 |
| D-02 | 12.8 | 15.1 | 22.4 |
| D-03 | 2.5 | 3.1 | 5.8 |
| D-04 | 1.8 | 2.4 | 4.2 |
| D-05 | 8.9 | 11.3 | 16.7 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Table 3: Antimicrobial Activity of Quinoline Derivatives
(Representative MIC values in µg/mL based on published data for similar compounds)
| Compound ID | S. aureus | E. coli | C. albicans |
| D-01 | 64 | >128 | 128 |
| D-02 | 32 | >128 | 64 |
| D-03 | 16 | 64 | 32 |
| D-04 | 8 | 32 | 16 |
| D-05 | 32 | 128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Table 4: Anti-inflammatory Activity of Quinoline Derivatives
(Representative IC₅₀ values in µM for NO inhibition in LPS-stimulated RAW 264.7 cells)
| Compound ID | IC₅₀ (µM) |
| D-01 | 45.2 |
| D-02 | 38.6 |
| D-03 | 12.3 |
| D-04 | 9.7 |
| D-05 | 25.1 |
| Dexamethasone | 5.5 |
Signaling Pathway Visualization
Quinoline derivatives have been identified as inhibitors of various receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[1][2][3][4][5] The diagram below illustrates a simplified model of these signaling pathways and the potential point of inhibition by the synthesized derivatives.
Caption: Inhibition of RTK signaling by quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Evaluation of 7-Methoxy-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 7-Methoxy-2-methylquinolin-4-ol, a quinoline derivative with potential therapeutic applications. Quinoline scaffolds are prevalent in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] This document outlines detailed protocols for assessing the cytotoxic and antimicrobial properties of this compound, based on established methodologies for quinoline derivatives.
I. Potential Biological Activities and Corresponding In Vitro Assays
While specific experimental data for this compound is limited in publicly available literature, the known activities of structurally related quinoline derivatives suggest several potential areas of investigation. The primary activities associated with this class of compounds are cytotoxicity against cancer cell lines and antimicrobial effects.
Table 1: Potential Activities and Recommended In Vitro Assays
| Potential Biological Activity | Recommended In Vitro Assay(s) | Key Parameters Measured |
| Anticancer/Cytotoxic Activity | MTT Assay, Lactate Dehydrogenase (LDH) Assay | Cell Viability, IC50 (Half-maximal inhibitory concentration), Membrane Integrity |
| Antimicrobial Activity | Broth Microdilution (MIC Assay), Agar Disk Diffusion | MIC (Minimum Inhibitory Concentration), Zone of Inhibition |
II. In Vitro Cytotoxicity Assessment
A fundamental step in the evaluation of any potential therapeutic compound is the assessment of its cytotoxic effects. The following protocols are standard methods for determining the in vitro cytotoxicity of quinoline derivatives against various cell lines.[1][3]
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
-
Cell Seeding:
-
Culture desired cancer or normal cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[3]
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.[3]
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce MTT to formazan.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Table 2: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
| HCT116 (Colon Cancer) | Data to be determined |
| HEK293 (Normal Kidney) | Data to be determined |
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity, which is an indicator of cell death.[1]
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
-
-
III. In Vitro Antimicrobial Susceptibility Testing
Quinoline derivatives are known for their antimicrobial properties.[2] The following protocols are standard methods for determining the antimicrobial activity of a compound.
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is commonly used for this purpose.[7]
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to the wells.[7]
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[2]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
-
The following table is a template for summarizing MIC values.
Table 3: Hypothetical MIC Values for this compound
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined |
| Escherichia coli | ATCC 25922 | Data to be determined |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |
| Candida albicans | ATCC 90028 | Data to be determined |
IV. Visualizations of Experimental Workflows and Potential Mechanisms
A. Experimental Workflows
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
B. Potential Signaling Pathway
While the exact mechanism of action for this compound is not defined, many quinoline derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.
Caption: Hypothetical Intrinsic Apoptosis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Anticancer Activity of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anticancer potential of quinoline compounds using various cancer cell lines. This document outlines detailed protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest, along with data presentation guidelines and visualizations of relevant biological pathways.
Introduction to Quinoline Compounds in Cancer Research
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.[1][3][4] Many quinoline-based compounds target critical components of carcinogenic pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK signaling cascades.[5] This document provides standardized methods to assess the efficacy of novel quinoline derivatives against various cancer cell lines.
Recommended Cell Lines for Screening
A diverse panel of human cancer cell lines is recommended for the initial screening of quinoline compounds to assess their broad-spectrum anticancer activity. The choice of cell lines should ideally represent different cancer types. Commonly used cell lines for this purpose include:
-
MGC-803: Human gastric cancer cell line.[9]
Data Presentation: Anticancer Activity of Quinoline Derivatives
The cytotoxic effects of quinoline compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative quinoline compounds against various cancer cell lines.
Table 1: Cytotoxicity of Quinoline-Chalcone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 12e | MGC-803 | Gastric | 1.38 | 5-FU | 6.22 |
| HCT-116 | Colon | 5.34 | 5-FU | 10.4 | |
| MCF-7 | Breast | 5.21 | 5-FU | 11.1 | |
| Compound 5 | K562 | Leukemia | - | - | - |
| Compound 6 | HL60 | Leukemia | 0.59 | - | - |
Data sourced from multiple studies.[9]
Table 2: Cytotoxicity of Phenylsulfonylurea and Other Quinoline Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 7 | HepG-2 | Liver | 2.71 |
| A549 | Lung | 7.47 | |
| MCF-7 | Breast | 6.55 | |
| Compound 15 | MCF-7 | Breast | 15.16 |
| HepG-2 | Liver | 18.74 | |
| A549 | Lung | 18.68 | |
| Compound 4c | K-562 | Leukemia | 7.72 |
| NCI-H23 | Non-Small Cell Lung | 3.20 | |
| SNB-75 | CNS Cancer | 2.38 | |
| RXF 393 | Renal Cancer | 2.21 | |
| BT-549 | Breast Cancer | 4.11 |
Data compiled from various research articles.[9][10][12]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Quinoline compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][15] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15][16]
-
Drug Treatment: Prepare serial dilutions of the quinoline compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.[17] Include a vehicle control (DMSO) and an untreated control.[6][17] Incubate for 48-72 hours.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.[6]
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.[6] The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.[6][18]
Materials:
-
Cancer cell lines
-
Quinoline compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 concentration for 24-48 hours.[6]
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.[18][19] Wash the cells twice with cold PBS.[19]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18] Transfer 100 µL of the cell suspension to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18]
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.[19]
Experimental Workflow for Apoptosis Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Quinoline compounds can induce cell cycle arrest, a key mechanism of their anticancer activity.[3] Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).[20]
Materials:
-
Cancer cell lines
-
Quinoline compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
PI staining solution (containing RNase A)[21]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the quinoline compound for 24-48 hours.[20]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and count them.[20]
-
Fixation: Resuspend the cell pellet in cold PBS, then add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.[21] Store at -20°C for at least 2 hours.[21]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of quinoline compounds on cancer-related signaling pathways.[22][23]
Materials:
-
Cancer cell lines
-
Quinoline compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the quinoline compound, then lyse the cells in lysis buffer to extract proteins.[23][24]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[24]
Signaling Pathways Targeted by Quinoline Compounds
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Many quinoline compounds have been shown to inhibit key components of this pathway, such as PI3K and mTOR.[5]
Ras/Raf/MEK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. It is frequently activated in various cancers, and some quinoline derivatives have been developed to target components of this cascade, such as EGFR.[5]
Signaling Pathways in Cancer Targeted by Quinolines
Caption: Key signaling pathways in cancer targeted by quinoline compounds.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. medium.com [medium.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Photophysical properties and applications of 7-Methoxy-2-methylquinolin-4-ol
Application Notes and Protocols for 7-Methoxy-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the photophysical properties and specific applications of this compound are not extensively available in the public domain. The following information is a compilation based on the known characteristics of structurally similar quinoline and quinolone derivatives. Researchers should use this as a guide and perform their own optimizations and characterizations.
Introduction
This compound, also known as 7-methoxy-2-methyl-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the quinoline family.[1][2] Quinoline derivatives are of significant interest due to their diverse biological activities and unique photophysical properties, making them valuable scaffolds in drug discovery and as fluorescent probes.[3][4] The presence of the methoxy group, a known auxochrome, and the quinolone core suggests that this compound is likely to exhibit fluorescence, with potential applications in bioimaging and sensing.[5] Like other 4-hydroxyquinolines, it can exist in keto-enol tautomeric forms, which can significantly influence its absorption and emission characteristics.[6]
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| IUPAC Name | 7-methoxy-2-methyl-1H-quinolin-4-one | [1] |
| CAS Number | 58596-43-3 | [1] |
Estimated Photophysical Properties
The following table summarizes the estimated photophysical properties of this compound based on data from structurally related quinoline and quinolone derivatives. These values should be experimentally verified.
| Parameter | Estimated Value/Range | Notes |
| Absorption Maximum (λabs) | 320 - 370 nm | Dependent on solvent polarity and pH. Protonation of the quinoline nitrogen can cause a red-shift in the absorption spectrum.[7][8] |
| Emission Maximum (λem) | 400 - 550 nm | Highly sensitive to solvent polarity (solvatochromism) and pH. The keto-enol tautomerism plays a crucial role. The enol form is expected to be more fluorescent.[5][6] |
| Stokes Shift | 80 - 180 nm | A large Stokes shift is characteristic of many quinoline-based fluorophores and is advantageous for minimizing self-quenching and improving signal-to-noise in fluorescence imaging.[9][10] |
| Quantum Yield (ΦF) | 0.1 - 0.5 | Can be significantly enhanced by protonation.[7][8] The specific value is highly dependent on the solvent and local environment. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M-1cm-1 | Typical for quinoline derivatives. |
Potential Applications
Based on the applications of similar quinoline derivatives, this compound could be a valuable tool in the following areas:
-
Fluorescent Labeling of Biomolecules: The quinoline scaffold can be functionalized to covalently attach to proteins, nucleic acids, or other biomolecules for visualization and tracking.[9][11]
-
Bioimaging of Cells and Tissues: Its potential fluorescence in the visible range makes it a candidate for live-cell imaging to study cellular structures and processes.[12][13]
-
Sensing of Metal Ions and Anions: Quinoline derivatives are known to act as chemosensors for various ions, where ion binding leads to a change in fluorescence intensity or wavelength.[10]
-
Drug Discovery: The quinolone core is present in many bioactive compounds, and understanding the properties of this scaffold can aid in the design of new therapeutic agents.[14]
-
Studying Intercellular Communication: Some 4-hydroxy-2-alkylquinolines are involved in bacterial cell-to-cell communication, suggesting a potential role for this compound in microbiological research.[15]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related 4-hydroxyquinolines.[16][17]
Materials:
-
m-Anisidine (3-methoxyaniline)
-
Ethyl acetoacetate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Organic solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Condensation: In a round-bottom flask, dissolve m-anisidine and a molar equivalent of ethyl acetoacetate in ethanol. Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 3-(3-methoxyphenylamino)but-2-enoate.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether in a flask equipped with a reflux condenser.
-
Heat the mixture to 240-250 °C for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the crude product.
-
Filter the precipitate and wash with hexane.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Caption: A generalized workflow for the synthesis of this compound.
Protocol 2: Characterization of Photophysical Properties
This protocol outlines the steps to determine the key photophysical parameters of the synthesized compound.
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a chosen solvent (e.g., 1 mM in DMSO). From the stock, prepare a series of dilutions in the desired solvents for analysis. The absorbance of the solutions for fluorescence measurements should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the compound in the chosen solvent from 200 to 600 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Emission Spectroscopy:
-
Excite the sample at its λabs.
-
Record the fluorescence emission spectrum. The emission range will depend on the compound but can be initially scanned from the excitation wavelength up to 700 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
-
Caption: Workflow for the characterization of photophysical properties.
Protocol 3: Cellular Imaging Application (General Protocol)
This protocol provides a general framework for using this compound as a fluorescent probe for cellular imaging. Optimization of staining concentration and incubation time is crucial.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing, optional)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Staining:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh pre-warmed medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Based on the estimated spectral properties, a DAPI or a custom filter set with excitation around 350 nm and emission around 450 nm might be appropriate.
-
-
(Optional) Fixation: After staining, cells can be fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature, followed by washing with PBS.
Caption: General workflow for a cellular imaging experiment.
Tautomerism and its Influence on Fluorescence
This compound can exist in two tautomeric forms: the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. The equilibrium between these two forms is influenced by the solvent, pH, and substitution pattern. Generally, the enol form is more aromatic and often exhibits stronger fluorescence.
Caption: Tautomeric forms of this compound.
References
- 1. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence enhancement of quinolines by protonation :: JYX [jyx.jyu.fi]
- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-2-methylquinolin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Methoxy-2-methylquinolin-4-ol. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and well-established methods for the synthesis of this compound and related 4-hydroxyquinolines are the Conrad-Limpach synthesis and the Combes synthesis. The Conrad-Limpach synthesis involves the condensation of m-anisidine with ethyl acetoacetate, followed by a high-temperature cyclization. The Combes synthesis utilizes the acid-catalyzed condensation of m-anisidine with a β-diketone.
Q2: My yield of this compound is consistently low. What are the primary factors I should investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several key factors. These include suboptimal reaction temperature during the cyclization step, the choice of solvent, the purity of starting materials, and the efficiency of the catalyst. Inadequate control of these parameters can lead to incomplete reactions or the formation of side products.
Q3: Are there any alternative, "greener" synthesis methods available that avoid harsh conditions?
A3: Yes, research is ongoing into more environmentally friendly synthetic routes. One promising approach is the use of ultrasound-assisted synthesis, which can lead to significantly shorter reaction times, milder reaction conditions, and satisfactory yields.[1] Other methods explore the use of reusable catalysts and solvent-free reaction conditions to minimize environmental impact.[2]
Q4: How can I effectively purify the crude this compound?
A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective technique for obtaining highly pure product. Column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can also be employed to separate the desired product from impurities.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide will help you diagnose and resolve common issues leading to low product yield.
// Nodes start [label="Low Yield of this compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="1. Check Purity of Starting Materials\n(m-anisidine, ethyl acetoacetate)", fillcolor="#FBBC05"]; impure [label="Impure Starting Materials Detected", shape=box, style=rounded, fillcolor="#FFFFFF"]; purify_reagents [label="Action: Purify reagents\n(distillation, recrystallization)\nand restart synthesis.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pure [label="Starting Materials are Pure", shape=box, style=rounded, fillcolor="#FFFFFF"]; check_conditions [label="2. Evaluate Reaction Conditions\n(Temperature, Solvent, Time)", fillcolor="#FBBC05"]; suboptimal_temp [label="Suboptimal Cyclization Temperature?", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; increase_temp [label="Action: Ensure temperature is\n~250 °C for Conrad-Limpach.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; correct_temp [label="Temperature is Optimal", shape=box, style=rounded, fillcolor="#FFFFFF"]; wrong_solvent [label="Inappropriate Solvent?", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; change_solvent [label="Action: Use high-boiling inert solvent\n(e.g., Dowtherm A, mineral oil).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; correct_solvent [label="Solvent is Appropriate", shape=box, style=rounded, fillcolor="#FFFFFF"]; check_side_reactions [label="3. Investigate Side Reactions", fillcolor="#FBBC05"]; side_products [label="Side Products Detected by TLC/LC-MS?", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; identify_side_products [label="Action: Characterize side products.\nConsider alternative reaction conditions\nto minimize their formation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_side_products [label="No Significant Side Products", shape=box, style=rounded, fillcolor="#FFFFFF"]; optimize_workup [label="4. Optimize Work-up and Purification", fillcolor="#FBBC05"]; loss_during_purification [label="Product Loss During Purification?", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; refine_purification [label="Action: Adjust recrystallization solvent\nor chromatography conditions.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; yield_improved [label="Yield Improved", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_purity; check_purity -> impure [label="Purity Issues"]; impure -> purify_reagents; check_purity -> pure [label="No Purity Issues"]; pure -> check_conditions; check_conditions -> suboptimal_temp; suboptimal_temp -> increase_temp [label="Yes"]; increase_temp -> yield_improved; suboptimal_temp -> correct_temp [label="No"]; correct_temp -> wrong_solvent; wrong_solvent -> change_solvent [label="Yes"]; change_solvent -> yield_improved; wrong_solvent -> correct_solvent [label="No"]; correct_solvent -> check_side_reactions; check_side_reactions -> side_products; side_products -> identify_side_products [label="Yes"]; identify_side_products -> yield_improved; side_products -> no_side_products [label="No"]; no_side_products -> optimize_workup; optimize_workup -> loss_during_purification; loss_during_purification -> refine_purification [label="Yes"]; refine_purification -> yield_improved; } A troubleshooting decision tree for low yield.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize quantitative data on how different parameters can affect the outcome of the synthesis.
Table 1: Effect of Solvent on the Yield of a Conrad-Limpach Synthesis [3]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 34 |
| Propyl Benzoate | 231 | 54 |
| Isobutyl Benzoate | 241 | 66 |
| 2-Nitrotoluene | 222 | 62 |
| 1,2,4-Trichlorobenzene | 214 | 63 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-Butylphenol | 253 | 65 |
Note: This data is for a representative Conrad-Limpach synthesis and illustrates the trend of increasing yield with higher boiling point solvents.
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of a Related 4-Alkoxy-2-methylquinoline [1]
| Method | Reaction Time | Yield (%) |
| Conventional Stirring | 18 hours | 49-95 |
| Ultrasound-Assisted | 15 minutes | 45-84 |
Note: This data highlights the potential of ultrasound to significantly reduce reaction times while maintaining comparable yields.
Experimental Protocols
Below are detailed experimental protocols for the Conrad-Limpach and Combes syntheses of this compound.
Conrad-Limpach Synthesis Protocol
// Nodes start [label="Start", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Condensation\n- Mix m-anisidine and ethyl acetoacetate.\n- Heat at 100-110 °C for 1 hour.", fillcolor="#FFFFFF"]; step2 [label="Step 2: Cyclization\n- Add the intermediate to a high-boiling\n solvent (e.g., Dowtherm A) at 250 °C.\n- Maintain temperature for 30-60 minutes.", fillcolor="#FFFFFF"]; step3 [label="Step 3: Work-up\n- Cool the reaction mixture.\n- Add a non-polar solvent (e.g., hexane)\n to precipitate the product.", fillcolor="#FFFFFF"]; step4 [label="Step 4: Purification\n- Filter the crude product.\n- Recrystallize from ethanol or purify\n by column chromatography.", fillcolor="#FFFFFF"]; end [label="End Product:\nthis compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; } Workflow for the Conrad-Limpach synthesis.
Detailed Procedure:
-
Condensation: In a round-bottom flask, combine m-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture with stirring at 100-110 °C for 1 hour. The progress of the reaction can be monitored by observing the removal of water.
-
Cyclization: In a separate flask, heat a high-boiling inert solvent such as Dowtherm A or mineral oil to 250 °C. Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Maintain the reaction temperature at 250 °C for 30-60 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solvent. If not, add a non-polar solvent like hexane to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold non-polar solvent to remove the residual high-boiling solvent. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Combes Synthesis Protocol
// Nodes start [label="Start", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Condensation\n- Mix m-anisidine and acetylacetone\n with a catalytic amount of acid (e.g., H₂SO₄).", fillcolor="#FFFFFF"]; step2 [label="Step 2: Cyclization\n- Heat the mixture to induce cyclization\n and dehydration.", fillcolor="#FFFFFF"]; step3 [label="Step 3: Work-up\n- Cool the reaction mixture and pour\n it onto crushed ice.\n- Neutralize with a base (e.g., NaOH).", fillcolor="#FFFFFF"]; step4 [label="Step 4: Purification\n- Filter the precipitated product.\n- Wash with water and recrystallize\n from a suitable solvent.", fillcolor="#FFFFFF"]; end [label="End Product:\nthis compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; } Workflow for the Combes synthesis.
Detailed Procedure:
-
Condensation and Cyclization: In a round-bottom flask, carefully add m-anisidine (1.0 equivalent) to a stirred solution of a strong acid catalyst, such as concentrated sulfuric acid. To this mixture, slowly add acetylacetone (1.1 equivalents) while maintaining the temperature below 20 °C with an ice bath. After the addition is complete, heat the reaction mixture to 100 °C for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide solution, until the product precipitates.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
References
Technical Support Center: Troubleshooting Low Solubility of 7-Methoxy-2-methylquinolin-4-ol in Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the low aqueous solubility of 7-Methoxy-2-methylquinolin-4-ol in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous solutions?
Quinoline and its derivatives, including this compound, are often aromatic heterocyclic compounds with a lipophilic nature, which leads to poor water solubility. The specific solubility is highly dependent on its structural modifications. The addition of hydrophobic substituents, which may increase potency, can often further decrease aqueous solubility. The molecular formula for this compound is C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol .[1] Its computed XLogP3 value of 1.9 indicates a degree of lipophilicity that contributes to its low solubility in aqueous media.[1]
Q2: What is the first and most common method I should try for solubilization?
The most straightforward and widely used approach is the use of a co-solvent to prepare a concentrated stock solution, which is then diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent due to its ability to dissolve a wide range of both polar and non-polar compounds and its miscibility with water.
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer or cell media. What's happening and what should I do?
This is a common problem known as "precipitation upon dilution." It occurs when the concentration of the co-solvent (DMSO) is drastically lowered upon dilution in the aqueous buffer, causing the poorly soluble compound to crash out of the solution.
-
Immediate Steps to Try:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.
-
Optimize Co-solvent Percentage: While DMSO is a good starting point, it's recommended to keep its final concentration in the assay medium as low as possible (typically <1%) to avoid solvent effects on the biological system.[2] You can experiment with different ratios of DMSO to aqueous buffer.
-
Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[3]
-
Fresh Dilutions: Always prepare fresh dilutions of the compound from a concentrated stock solution just before the experiment.[2]
-
Q4: What are some advanced strategies I can use if co-solvents alone are not effective?
If optimizing co-solvent conditions is insufficient, several advanced strategies can be employed:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[3]
-
Use of Solubilizing Agents:
-
Surfactants: Biocompatible surfactants like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5]
-
-
Particle Size Reduction: For in vivo studies, reducing the particle size to create micronized or nanoscale formulations can enhance the dissolution rate and bioavailability.[6]
Q5: How do I choose the right solubilization strategy for my specific assay?
The choice of strategy depends on the nature of your assay. For cell-based assays, it is crucial to select methods and excipients that are non-toxic to the cells at the concentrations used. For biochemical assays, you must ensure that the solubilizing agents do not interfere with the protein or enzyme activity.
Q6: Why is a vehicle control so important, and what should it contain?
A vehicle control is essential to differentiate the biological effects of the test compound from those of the solvents and excipients used to deliver it.[7][8] The vehicle control should contain all the components of the experimental formulation except for the active compound, at the exact same final concentrations.[7][8] Any observed effects in the vehicle control group must be considered when interpreting the results of the test compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 189.21 g/mol | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| IUPAC Name | 7-methoxy-2-methyl-1H-quinolin-4-one | PubChem[1] |
| CAS Number | 58596-43-3 | PubChem[1] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Description | Advantages | Disadvantages | Typical Concentration |
| Co-solvents | Using water-miscible organic solvents like DMSO or ethanol to dissolve the compound before diluting in aqueous media.[2] | Simple, widely used, effective for many compounds. | Can be toxic to cells at higher concentrations; compound may precipitate upon dilution. | <1% v/v in final assay medium.[2] |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, thereby increasing its aqueous solubility.[3] | Effective for ionizable compounds. | The required pH may not be compatible with the biological assay. | Assay-dependent. |
| Surfactants | Using detergents like Tween 80 or Triton X-100 to form micelles that encapsulate the compound.[3] | Can significantly increase apparent solubility. | May disrupt cell membranes or interfere with assay components. | 0.01-1% v/v.[3] |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the compound.[4] | Generally low toxicity, can be very effective. | Can be expensive; may not work for all compounds. | Varies depending on the compound and cyclodextrin. |
| Lipid-Based Formulations | Encapsulating the compound in lipid-based carriers like emulsions or liposomes. | Can improve bioavailability in vivo. | More complex to prepare; may not be suitable for all in vitro assays. | Formulation-dependent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 10-100 mM).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This protocol is used to determine the concentration at which a compound starts to precipitate from a solution over time when diluted from a DMSO stock.
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).[9]
-
Preparation of Assay Plates: In a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM).[9] The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking for a specified period (e.g., 2 hours).[10][11]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[11]
-
UV-Vis Spectrophotometry: After incubation, filter the solutions to remove any precipitate.[10] Measure the absorbance of the filtrate in a UV-compatible plate and calculate the concentration of the dissolved compound using a standard curve.[10][11]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 3: Improving Solubility with Cyclodextrins
This protocol describes how to determine the appropriate concentration of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to solubilize the compound.
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your assay buffer at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibration: Shake the mixtures vigorously at a constant temperature for 24-48 hours to allow for complex formation and equilibrium to be reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex and allows you to determine the minimum cyclodextrin concentration needed to dissolve your target concentration of the compound.
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low solubility issues.
EGFR Signaling Pathway
Some quinoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[12]
References
- 1. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. humapub.com [humapub.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methoxy-2-methylquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 7-Methoxy-2-methylquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with this compound?
A1: Researchers often face challenges related to the removal of starting materials, side-products from the synthesis, and colored impurities. Due to its quinolin-4-ol structure, the compound can exhibit limited solubility in some common organic solvents at room temperature, which can complicate purification by recrystallization. Furthermore, colored impurities can be persistent and may require specific purification techniques to remove effectively.
Q2: What are the typical impurities found in crude this compound synthesized via the Conrad-Limpach reaction?
A2: The Conrad-Limpach synthesis is a common route to 4-hydroxyquinolines. Potential impurities include unreacted m-anisidine and ethyl acetoacetate, as well as side-products from incomplete cyclization or alternative reaction pathways. The high temperatures often used in the cyclization step can also lead to the formation of colored, tarry byproducts.
Q3: What is the recommended method for initial purification of the crude product?
A3: A common initial purification step involves washing the crude solid with a non-polar solvent, such as toluene or hexanes, to remove high-boiling point solvents (like Dowtherm A or mineral oil used in the synthesis) and other non-polar, soluble impurities. This is often followed by recrystallization or column chromatography for higher purity.
Troubleshooting Guides
Recrystallization
Problem: Difficulty finding a suitable recrystallization solvent.
Solution: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For quinolin-4-ol derivatives, polar solvents or solvent mixtures are often effective.
-
Recommended Solvents: Ethanol, methanol, or mixtures such as ethanol/water, methanol/water, and ethyl acetate/hexane are good starting points for solvent screening.
-
Solvent Screening Protocol:
-
Place a small amount of the crude product (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Problem: The product "oils out" during recrystallization.
Solution: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation.
-
Allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure this compound.
-
Column Chromatography
Problem: Poor separation of the desired product from impurities.
Solution: Optimizing the stationary and mobile phases is crucial for good separation.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline derivatives.
-
Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common mobile phase system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. For more polar impurities, adding a small percentage of methanol to the mobile phase can be effective.
Problem: The compound is not eluting from the column.
Solution: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
If a significant increase in the polarity of the primary solvent system is ineffective, a small amount of a more polar solvent, such as methanol, can be added to the mobile phase.
-
Experimental Protocols
Recrystallization Protocol
This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined by preliminary small-scale tests.
-
Dissolution: In a flask, add the crude this compound and a boiling chip. Add the minimum amount of hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Column Chromatography Protocol
This protocol provides a general procedure for purifying this compound using flash column chromatography.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables summarize typical data for the purification of quinolin-4-ol derivatives. Note that specific values for this compound may vary depending on the crude sample's purity and the exact purification conditions.
Table 1: Recrystallization Data for a Representative Quinolin-4-ol
| Parameter | Value |
| Starting Material | Crude Quinolin-4-ol Derivative |
| Initial Purity (by HPLC) | ~85% |
| Recrystallization Solvent | Ethanol/Water (e.g., 9:1 v/v) |
| Yield | 70-85% |
| Final Purity (by HPLC) | >98% |
Table 2: Column Chromatography Data for a Representative Quinolin-4-ol
| Parameter | Value |
| Starting Material | Crude Quinolin-4-ol Derivative |
| Initial Purity (by HPLC) | ~80% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Yield | 60-75% |
| Final Purity (by HPLC) | >99% |
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Preventing degradation of 7-Methoxy-2-methylquinolin-4-ol during storage
Welcome to the technical support center for 7-Methoxy-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
Problem: I observe a color change (e.g., yellowing or browning) in my solid sample of this compound over time.
-
Possible Cause: This is often an indication of degradation, likely due to exposure to light or air (oxidation). Quinoline derivatives are known to be sensitive to light and can darken upon exposure.
-
Solution:
-
Storage: Store the solid compound in a tightly sealed, amber glass vial to protect it from light.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store the compound at a controlled cool temperature, such as 2-8°C.
-
Problem: My analytical results (e.g., HPLC, NMR) show new, unexpected peaks, indicating the presence of impurities.
-
Possible Cause: The appearance of new peaks suggests that the parent compound is degrading into other products. The nature of these impurities can provide clues about the degradation pathway.
-
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Was the sample, either in solid form or in solution, exposed to ambient or direct light for extended periods?
-
Oxygen Exposure: Was the container properly sealed? If in solution, were the solvents degassed?
-
Temperature: Was the sample stored at the recommended temperature? Were there any temperature fluctuations?
-
Humidity: Was the solid compound stored in a desiccated environment to prevent hydrolysis?
-
-
Identify the Degradation Pathway: Based on the likely impurities (see FAQ section below), you can infer the cause of degradation. For example, the presence of hydroxylated derivatives might suggest photodegradation or oxidation.
-
Implement Corrective Actions: Based on the identified cause, implement the appropriate storage and handling procedures as outlined in this guide.
-
Problem: I am seeing poor reproducibility in my experiments using a solution of this compound.
-
Possible Cause: If the solution is not prepared freshly, the compound may be degrading in the solvent over time, leading to a decrease in the effective concentration of the active compound and an increase in the concentration of degradation products.
-
Solution:
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible.
-
Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous solutions, consider using buffers to maintain a neutral pH, as the compound may be susceptible to acid and base hydrolysis.
-
Storage of Solutions: If a solution must be stored, even for a short period, it should be protected from light, stored at a low temperature (2-8°C or -20°C), and the container headspace should be minimized or purged with an inert gas.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial), preferably under an inert atmosphere (argon or nitrogen), and in a cool, dry place (2-8°C). Storing in a desiccator will minimize exposure to moisture.
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh before use. If storage is unavoidable, store the solution in a tightly capped vial with minimal headspace, protected from light, and at a low temperature (2-8°C or -20°C). For aqueous solutions, maintaining a neutral pH with a buffer is advisable.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure and data from related quinoline compounds, the primary degradation pathways are:
-
Photodegradation: Exposure to light, particularly UV light, can induce reactions.
-
Oxidation: The electron-rich methoxy group and the quinoline ring system are susceptible to oxidation.
-
Hydrolysis: The compound may be susceptible to degradation in the presence of strong acids or bases.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the degradation of similar compounds, potential degradation products could include:
-
Photodegradation Products: Hydroxylated derivatives (e.g., formation of an additional -OH group on the quinoline ring) or products of ring opening.
-
Oxidation Products: N-oxides of the quinoline ring, demethylation of the methoxy group to form a hydroxyl group, or the formation of quinone-like structures.
-
Hydrolysis Products: Under harsh acidic or basic conditions, cleavage of the methoxy group could occur.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique. This method should be able to separate the parent compound from any potential degradation products. Purity can be assessed by measuring the peak area of the parent compound relative to the total peak area of all components.
Data Presentation
The following table summarizes the expected degradation of a quinoline-based compound under various stress conditions, based on data from forced degradation studies of structurally related compounds. This data is illustrative and can be used as a general guide.
| Stress Condition | Parameters | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 8 hours | 5 - 15% | Hydrolysis of methoxy group |
| Base Hydrolysis | 1 M NaOH | 4 hours | 10 - 20% | Hydrolysis of methoxy group |
| Oxidative | 30% H₂O₂ | 24 hours | 15 - 30% | N-oxides, demethylated products |
| Photolytic | UV light (254 nm) | 48 hours | 20 - 40% | Hydroxylated derivatives, ring-opened products |
| Thermal | 60°C | 7 days | < 5% | Isomers, other minor products |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products, and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a petri dish) to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.
-
-
Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as a stability-indicating HPLC method.
-
Development of a Stability-Indicating HPLC Method
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance (e.g., determined by a UV scan).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: A logical workflow for troubleshooting the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Optimizing 7-Methoxy-2-methylquinolin-4-ol Activity Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the biological evaluation of 7-Methoxy-2-methylquinolin-4-ol and related quinolin-4-one derivatives. Due to the limited specific published data on this compound, this guide draws upon established methodologies and troubleshooting principles for the broader class of quinoline compounds, which are widely investigated for their therapeutic potential, particularly as anticancer and antimicrobial agents.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture media. What is happening and how can I resolve this?
A: This is a common issue for many quinoline derivatives due to their often poor aqueous solubility. The dramatic decrease in the concentration of the organic solvent (DMSO) upon dilution into an aqueous buffer can cause the compound to "crash out" of solution.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower concentration range of your compound.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, you might test if a slightly higher final concentration (e.g., 0.5% vs. 0.1%) maintains solubility. Always include a vehicle control with the identical final DMSO concentration to monitor for any solvent-induced effects.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock in the assay medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
Q2: I am observing significant well-to-well variability in my cell viability assays (e.g., MTT, XTT). What are the potential causes and how can I improve reproducibility?
A: Poor reproducibility in cell viability assays can stem from several factors, especially when working with compounds that have limited solubility.
Common Causes and Solutions:
-
Compound Precipitation: As mentioned in Q1, insoluble compound particles will not be evenly distributed, leading to inconsistent results. Visually inspect your assay plates for any precipitate.
-
Cell Seeding Inconsistency: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique. An uneven distribution of cells will lead to variability in the baseline signal.
-
Assay-Specific Interferences: Some compounds can interfere with the assay chemistry. For example, certain compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[1] It is advisable to run a control with the compound in cell-free media to check for such interference.
-
Incomplete Solubilization of Formazan: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
Q3: What are the potential mechanisms of action for this compound, and how does this influence my choice of secondary assays?
A: While the specific targets of this compound are not well-documented, quinolin-4-one derivatives have been shown to act through various mechanisms. Understanding these can guide your downstream experiments.
Potential Mechanisms for Quinolin-4-ones:
-
Enzyme Inhibition: This class of compounds is known to inhibit various enzymes crucial for cancer cell growth, such as topoisomerase II and protein kinases.[2]
-
PI3K/AKT/mTOR Pathway Inhibition: Some quinoline derivatives may exert their effects by targeting this critical cell survival and proliferation pathway.
-
Wnt/β-catenin Pathway Modulation: Structurally related methoxy-substituted quinazolines have been shown to downregulate the Wnt/β-catenin signaling pathway.[3][4]
-
Induction of Apoptosis: Many cytotoxic quinolines trigger programmed cell death.
Based on these possibilities, you could consider secondary assays such as kinase activity assays, Western blotting for key signaling proteins (e.g., p-AKT, β-catenin), or apoptosis assays (e.g., caspase activity, Annexin V staining).
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in this compound activity assays.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Reproducibility / High Standard Deviation | Compound precipitation. | Visually inspect wells for precipitate. Lower the final assay concentration. Consider using a different solubilization method (see below). |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension. Use a multichannel pipette carefully and consistently. | |
| Assay interference. | Run a cell-free control with the compound to check for direct reaction with assay reagents. | |
| Low or No Activity Observed | Poor compound solubility. | Confirm solubility in the final assay medium. Re-evaluate the solubilization strategy. |
| Compound degradation. | Ensure proper storage of the compound stock solution (aliquoted at -20°C or -80°C). | |
| Incorrect assay choice for the mechanism of action. | If cytotoxicity is not observed, consider assays for other cellular effects like cell cycle arrest or specific enzyme inhibition. | |
| False-Positive Results in Viability Assays | Compound interferes with the assay chemistry (e.g., chemical reduction of MTT). | Use an alternative viability assay with a different readout, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®).[5] |
| Contamination of compound stock or reagents. | Prepare fresh solutions and re-test. |
Quantitative Data Summary
The following table presents a summary of reported in vitro anticancer activities for various quinoline derivatives to provide a comparative context for your experimental results. Note that the activity is highly dependent on the specific chemical structure and the cell line being tested.
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) |
| 7-fluoro-4-(3-bromophenylamino)quinoline | BGC-823 (Gastric Carcinoma) | MTT | 3.63 |
| 7-fluoro-4-(3-chloro-4-fluorophenylamino)quinoline | BGC-823 (Gastric Carcinoma) | MTT | 4.12 |
| 8-methoxy-4-(3-ethynylphenylamino)quinoline | HeLa (Cervical Cancer) | MTT | 5.37 |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (Colon Carcinoma) | Not Specified | 5.64 |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (Hepatocellular Carcinoma) | Not Specified | 7.81 |
Data for fluoro- and methoxy-substituted anilinoquinolines are from a study by Song et al. (2015). Data for the 8-methoxyquinazoline derivative is from a study by Ali et al. (2022).[4][6]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM). Create serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for troubleshooting poor reproducibility in bioassays.
Potential Signaling Pathway for Methoxy-Substituted Quinolines
Caption: A potential mechanism of action via the Wnt/β-catenin signaling pathway.
General Experimental Workflow for Compound Activity Screening
Caption: A typical workflow for in vitro screening of compound activity.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methoxy-2-methylquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 7-Methoxy-2-methylquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
The synthesis of this compound, typically achieved through the Conrad-Limpach reaction, can present several common impurities. These can be broadly categorized as unreacted starting materials, reaction intermediates, and byproducts from side reactions. The most frequently encountered impurities include:
-
Unreacted Starting Materials:
-
m-Anisidine
-
Ethyl acetoacetate
-
-
Reaction Intermediates:
-
Ethyl 3-((3-methoxyphenyl)amino)but-2-enoate (the enamine intermediate)
-
-
Byproducts and Isomers:
-
5-Methoxy-2-methylquinolin-4-ol: A regioisomer formed from an alternative cyclization pathway.
-
N-acetoacetyl-m-anisidine: Resulting from the competing N-acylation of m-anisidine.
-
Polymeric materials: Formed at high temperatures, especially in the presence of oxygen.
-
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in this synthesis are often attributed to several factors.[1] Key areas to investigate include:
-
Purity of Reactants: Ensure the m-anisidine and ethyl acetoacetate are of high purity, as impurities can lead to undesirable side reactions.[1]
-
Incomplete Cyclization: The thermal cyclization step requires a high temperature, typically around 250 °C.[1] Insufficient heat or uneven heating can result in an incomplete reaction.
-
Reaction Time: Both the initial condensation to form the enamine and the subsequent cyclization require adequate time.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[1]
-
Suboptimal Reaction Conditions: The presence of moisture can hinder the initial condensation step. The high-temperature cyclization should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]
Q3: How can I effectively remove the identified impurities from my final product?
A multi-step purification strategy is often necessary to achieve high purity for this compound.
-
Recrystallization: This is the primary method for purifying the crude product. A suitable solvent system (e.g., ethanol, methanol, or a mixture of polar and non-polar solvents) should be selected.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a standard and effective method.[1] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can separate the desired product from closely related impurities.[1]
-
Acid-Base Extraction: The quinolin-4-ol product has both acidic and basic properties. An acid-base wash of the crude product dissolved in an appropriate organic solvent can help remove neutral organic impurities or unreacted starting materials.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of starting materials in the final product | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC. Ensure the reaction goes to completion. Optimize the reaction temperature and duration. |
| Formation of a significant amount of the 5-methoxy isomer | The cyclization reaction conditions may favor the formation of the kinetic product. | Carefully control the cyclization temperature. Slower heating rates may favor the formation of the thermodynamically more stable 7-methoxy isomer. |
| Product is a dark, tarry substance | Oxidation or polymerization at high temperatures. | Conduct the high-temperature cyclization step under an inert atmosphere (nitrogen or argon). Ensure the reaction vessel is clean and free of contaminants that could catalyze polymerization. |
| Difficulty in isolating the solid product | The product may be soluble in the reaction solvent at lower temperatures. | After cooling, dilute the reaction mixture with a non-polar solvent like hexane to precipitate the crude product.[1] |
Experimental Protocols
Synthesis of this compound
-
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of m-anisidine and ethyl acetoacetate.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).[1]
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of m-anisidine.[1]
-
Remove the water and ethanol formed during the reaction under reduced pressure. The resulting oil is the crude enamine intermediate.[1]
-
-
Step 2: Thermal Cyclization
-
Place the crude enamine intermediate into a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil).[1]
-
Equip the flask with a reflux condenser and a thermometer.[1]
-
Heat the mixture slowly and uniformly to approximately 250 °C and maintain this temperature for 30-60 minutes.[1]
-
Monitor the reaction by TLC.
-
-
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to below 100 °C.[1]
-
Dilute the cooled mixture with a non-polar solvent like hexane to precipitate the crude product.[1]
-
Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Analytical Methods for Purity Assessment
| Method | Typical Conditions | Purpose |
| HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Gradient of water (with 0.1% acetic acid) and acetonitrile/methanol[2] Detection: UV at 254 nm[2] | To determine the purity of the final product and quantify impurities. |
| TLC | Stationary Phase: Silica gel 60 F254 Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). | To monitor the progress of the reaction and for preliminary purity assessment. |
| NMR | Solvent: DMSO-d6 or CDCl3 | To confirm the structure of the final product and identify the structure of impurities if they are present in sufficient concentration. |
| GC-MS | Column: DB-5MS (or similar)[3] Carrier Gas: Helium[3] | To identify and quantify volatile impurities and residual solvents. |
Visualizations
References
Modifying 7-Methoxy-2-methylquinolin-4-ol to improve drug-like properties
Welcome to the Technical Support Center for the modification of 7-Methoxy-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the drug-like properties of this important chemical scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good starting point for modification?
A1: this compound belongs to the quinoline class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1][2] Its scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to multiple biological targets. The methoxy and methyl groups, along with the quinolin-4-ol core, provide multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties to enhance its efficacy, selectivity, and overall drug-like characteristics.[3][4]
Q2: What are the key drug-like properties to consider when modifying this scaffold?
A2: The primary goal is to optimize the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Key properties to focus on include:
-
Aqueous Solubility: Poor solubility is a common issue with planar aromatic structures like quinolines, which can limit oral bioavailability.[5]
-
Lipophilicity (LogP): This affects permeability across biological membranes. A balanced LogP is crucial for good absorption and distribution.[6]
-
Metabolic Stability: The methoxy group can be a site of metabolic breakdown (O-demethylation). Modifications can be made to block or reduce metabolic liabilities.
-
Target Affinity and Selectivity: Modifications aim to increase binding affinity to the desired biological target while minimizing off-target effects to reduce toxicity.[7]
-
Permeability: The ability of the compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier.
Q3: Which positions on the this compound ring are most suitable for modification?
A3: Several positions on the quinoline ring can be modified to alter its properties. Electrophilic substitution reactions, such as nitration or sulfonation, typically occur at the C5 and C8 positions of the benzene ring portion.[8][9] The hydroxyl group at C4 is a key site for modifications like O-alkylation to introduce various side chains.[10] The methyl group at C2 can also be functionalized. Additionally, the benzene ring can be further substituted, for instance, by introducing halogens like fluorine, which can enhance metabolic stability and binding affinity.[3]
Q4: How can aqueous solubility be improved?
A4: Improving solubility can be approached through two main strategies:
-
Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) can increase hydrophilicity. For example, replacing the methoxy group with a hydroxyethoxy group can improve water solubility.
-
Formulation Strategies: If structural changes are not desired, formulation techniques such as creating solid dispersions with hydrophilic polymers, using cyclodextrin complexation, or employing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the dissolution and solubility of the compound.[5]
Q5: What are common causes of low yields in quinoline synthesis?
A5: Low yields in quinoline synthesis, such as in the Conrad-Limpach or Skraup synthesis, can arise from several factors.[11] These include the use of an inappropriate catalyst, suboptimal reaction temperatures which can lead to decomposition, poor reactivity of the starting materials (e.g., deactivated anilines), and the presence of water in acid-catalyzed reactions which can inhibit the reaction equilibrium.[11] Vigorous, exothermic reactions, particularly in the Skraup synthesis, can also lead to tar formation and reduced yields if not properly controlled.[12][13]
Troubleshooting Guides
Issue 1: Low Yield or No Product in Cyclization Reaction
| Potential Causes | Suggested Solutions |
| Inappropriate Catalyst: The choice of acid or base catalyst is highly dependent on the specific substrates.[11] | Optimization: Screen different acid catalysts (e.g., H₂SO₄, PPA, p-TsOH) or base catalysts (e.g., KOH, NaOEt) and vary their concentrations. |
| Suboptimal Temperature: Excessive heat can cause decomposition and tar formation, while insufficient heat leads to an incomplete reaction.[11] | Temperature Control: Monitor the internal reaction temperature. If decomposition is observed, try lowering the temperature. For sluggish reactions, gradually increase the heat. |
| Poor Substrate Reactivity: Electron-withdrawing groups on the aniline starting material can deactivate the ring, making cyclization difficult.[11] | Use Stronger Conditions: Employ a stronger acid catalyst or higher temperatures. Alternatively, consider a different synthetic route that is more tolerant of the substrate's electronic properties. |
| Presence of Water: In acid-catalyzed syntheses, water produced during the reaction can inhibit equilibrium.[11] | Anhydrous Conditions: Use anhydrous reagents and solvents. Consider using a Dean-Stark apparatus to remove water as it forms during the reaction. |
Issue 2: Significant Tar Formation During Synthesis
| Potential Causes | Suggested Solutions |
| Highly Exothermic Reaction: The Skraup synthesis is notoriously exothermic and can be difficult to control, leading to polymerization and charring.[12] | Use a Moderator: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[12] |
| Excessively High Temperature: Harsh acidic and oxidizing conditions at high temperatures promote polymerization of reactants.[12] | Control Temperature and Addition Rate: Add strong acids like sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). Heat the reaction gently to initiate, and control the exothermic phase.[12] |
| Oxidizing Agent Too Harsh: In syntheses like the Skraup reaction, the oxidizing agent can be too aggressive. | Milder Oxidizing Agent: If possible, consider using a milder oxidizing agent. Ferrous sulfate can also act as an oxygen carrier, allowing for smoother oxidation.[13] |
Issue 3: Poor Aqueous Solubility of the Final Compound
| Potential Causes | Suggested Solutions |
| High Crystallinity/Lattice Energy: The planar aromatic structure leads to strong intermolecular forces in the solid state, reducing dissolution.[5] | Particle Size Reduction: Mill or micronize the compound to increase the surface area available for dissolution.[5] |
| Low Polarity: The molecule is predominantly hydrophobic. | Structural Modification: Introduce polar functional groups such as hydroxyls, amines, or short polyethylene glycol (PEG) chains at suitable positions (e.g., via the C4-hydroxyl).[6] |
| Unfavorable pH: The compound may be less soluble at certain pH values depending on its pKa. | pH Adjustment & Salt Formation: Adjust the pH of the formulation to ionize the molecule, which can enhance solubility.[5] Formulating the compound as a salt (e.g., hydrochloride or mesylate) can also significantly improve solubility. |
Data Presentation
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[14] |
| Molecular Weight | 189.21 g/mol | PubChem[14] |
| XLogP3 | 1.9 | PubChem[14] |
| Hydrogen Bond Donor Count | 1 | PubChem[14] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[14] |
| Rotatable Bond Count | 1 | PubChem[14] |
| Polar Surface Area | 38.3 Ų | PubChem[14] |
Table 2: Structure-Property Relationship Examples for Quinoline Analogs
| Modification on Scaffold | Effect on Property | Rationale |
| Addition of a basic amine (e.g., piperazine) at C4 via an alkyl linker | Increased Aqueous Solubility | The basic nitrogen can be protonated at physiological pH, forming a soluble salt. |
| Replacement of C7-methoxy with C7-fluoro | Increased Metabolic Stability | The C-F bond is stronger than the C-H bond and is resistant to metabolic cleavage by cytochrome P450 enzymes.[15] |
| Addition of a long alkyl chain (e.g., heptyl) at C3 | Increased Lipophilicity (LogP) | The nonpolar alkyl chain increases the overall hydrophobicity of the molecule.[16] |
| Introduction of a hydroxyl group on the benzene ring | Decreased Lipophilicity (LogP) | The polar hydroxyl group increases the molecule's affinity for water.[6] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol is adapted from an ultrasound-assisted synthesis method and can be modified for conventional heating.[10]
Objective: To introduce a side chain at the C4-hydroxyl position to modulate physicochemical properties.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., benzyl bromide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the desired alkyl/benzyl halide (1.2 mmol), and K₂CO₃ (3 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Reaction:
-
Ultrasound Method: Sonicate the reaction mixture for 15-30 minutes using an ultrasonic probe.[10]
-
Conventional Method: Heat the mixture with stirring at 80-120°C and monitor the reaction progress by TLC.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) to remove residual DMF and salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure O-alkylated product.
-
Dry the final product under vacuum.
Protocol 2: Conrad-Limpach Synthesis of the this compound Core
This is a classical method for synthesizing the quinolin-4-one core.[8]
Objective: To synthesize the starting scaffold this compound.
Materials:
-
m-Anisidine (3-methoxyaniline)
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, mix m-anisidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents). A catalytic amount of acid (e.g., a drop of concentrated HCl) can be added.
-
Stir the mixture at room temperature for 1-2 hours. An exothermic reaction may occur. The intermediate β-aminoacrylate is formed.
-
Remove any water formed during the reaction, if possible.
-
Cyclization: Add the high-boiling point solvent to the flask containing the crude intermediate.
-
Heat the mixture to approximately 250°C with vigorous stirring. The cyclization reaction will occur with the elimination of ethanol. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture. The product will often precipitate from the hot solvent upon cooling.
-
Carefully dilute the cooled mixture with a hydrocarbon solvent like hexane to fully precipitate the product and reduce the viscosity of the oil.
-
Collect the solid product by vacuum filtration and wash it with hexane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 3: In Vitro Kinetic Dissolution Assay
This protocol helps to evaluate and compare the solubility and dissolution rate of modified compounds.[5]
Objective: To measure the rate at which a compound dissolves in a specific medium.
Materials:
-
Test compound (e.g., a modified this compound analog)
-
Dissolution medium (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound of a known concentration in a suitable organic solvent (e.g., DMSO).
-
Prepare the dissolution medium (e.g., 100 mL of PBS, pH 7.4) in a beaker and maintain it at a constant temperature (e.g., 37°C) with gentle stirring.
-
Add a small, known amount of the test compound (either as a solid or a concentrated stock solution) to the dissolution medium to start the assay.
-
At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1 mL) of the medium.
-
Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid.[5]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.[5]
-
Analyze the concentration of the dissolved compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).
-
Plot the concentration of the dissolved compound versus time to determine the dissolution profile.
Visualizations
Caption: A general troubleshooting workflow for addressing low reaction yields.
Caption: Key strategies for improving the drug-like properties of the core scaffold.
Caption: Key positions on the this compound scaffold for modification.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Heptyl-4-hydroxy-7-methoxy-2-methylquinoline | C18H25NO2 | CID 100474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antitubercular Activity: 7-Methoxy-2-methylquinolin-4-ol versus Isoniazid
In the landscape of antitubercular drug discovery, the evaluation of novel compounds against established therapeutics is a critical step. This guide provides a comparative overview of the antitubercular activity of the synthetic compound 7-Methoxy-2-methylquinolin-4-ol and the frontline antituberculosis drug, Isoniazid. This analysis is based on available experimental data to inform researchers, scientists, and drug development professionals.
Summary of Antitubercular Activity
Isoniazid is a highly potent antitubercular agent with a well-established efficacy against Mycobacterium tuberculosis. In contrast, available data on quinoline derivatives suggest that this compound is unlikely to possess significant antitubercular activity. A study screening a series of 4-anilinoquinolines reported that a 7-methoxy substituted quinoline derivative showed no reduction in M. tuberculosis signal at a concentration of 20 μM, indicating a lack of activity at this concentration[1].
Isoniazid, on the other hand, exhibits potent activity with Minimum Inhibitory Concentration (MIC) values typically ranging from 0.02 to 0.1 µg/mL against the H37Rv strain of M. tuberculosis[2][3]. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the antitubercular activity of a 7-methoxy quinoline derivative and Isoniazid.
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 7-Methoxy quinoline derivative | Mycobacterium tuberculosis | > 20 µM | > 3.78 | [1] |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02 - 0.1 | 0.15 - 0.73 | [2][3] |
Note: The data for the 7-methoxy quinoline derivative is based on a structurally related compound from a screening study, as no direct MIC value for this compound has been reported in the reviewed literature.
Experimental Protocols
The evaluation of antitubercular activity typically involves determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis. A standard method for this is the Microplate Alamar Blue Assay (MABA).
Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated at 37°C until it reaches a logarithmic growth phase.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of concentrations.
-
Inoculation: The standardized mycobacterial suspension is added to each well of the microplate containing the diluted compounds. Control wells with no drug are also included.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well. A viability control of resazurin (the active ingredient of Alamar Blue) is also included.
-
Second Incubation: The plates are re-incubated for 24 hours.
-
Reading Results: The color change in the wells is observed. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Mechanism of Action
Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] Once activated, it forms a covalent adduct with NAD(H), which then inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall. Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.
Figure 1. Simplified signaling pathway of Isoniazid's mechanism of action.
This compound
The mechanism of action for this compound against Mycobacterium tuberculosis is unknown, as significant antitubercular activity has not been reported.
Experimental Workflow
The general workflow for evaluating the antitubercular activity of a novel compound is depicted below.
Figure 2. General experimental workflow for antitubercular drug discovery.
Conclusion
Based on the currently available scientific literature, this compound does not appear to be a promising candidate for antitubercular drug development. The lack of significant activity of a closely related 7-methoxy quinoline derivative at a concentration of 20 μM stands in stark contrast to the potent, sub-micromolar efficacy of the frontline drug Isoniazid[1]. Isoniazid's well-defined mechanism of action, targeting the crucial mycolic acid synthesis pathway, and its proven clinical effectiveness solidify its role in tuberculosis treatment. Future research on quinoline-based compounds for antitubercular activity should focus on structural modifications that have been shown to enhance potency.
References
- 1. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activities of a Novel Quinazolinone Derivative and Doxorubicin
A new quinazolinone-based compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrates potent anticancer activity, in some cases exceeding that of the widely used chemotherapeutic agent doxorubicin. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.
This report presents a comparative analysis of the anticancer properties of the novel synthetic compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (hereafter referred to as Compound X) and the established chemotherapeutic drug, doxorubicin. Due to the absence of publicly available data on the anticancer activity of 7-Methoxy-2-methylquinolin-4-ol, this analysis utilizes Compound X as a structurally related substitute with documented potent anticancer effects. The comparison covers in vitro cytotoxicity across a panel of human cancer cell lines, mechanisms of action including apoptosis induction and cell cycle arrest, and detailed experimental protocols.
In Vitro Anticancer Activity: A Quantitative Comparison
The anticancer efficacy of Compound X and doxorubicin was evaluated across the National Cancer Institute's (NCI) 60 human cancer cell line panel. The GI50 values, representing the concentration required to inhibit cell growth by 50%, were determined for each compound. A lower GI50 value indicates higher potency.
Table 1: Comparative in vitro anticancer activity (GI50, µM) of Compound X and Doxorubicin against the NCI-60 cell line panel.
| Cell Line | Cancer Type | Compound X (GI50, µM) | Doxorubicin (GI50, µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.00018 | 0.04 |
| HL-60(TB) | Leukemia | 0.00016 | 0.03 |
| K-562 | Leukemia | 0.00015 | 0.06 |
| MOLT-4 | Leukemia | 0.00017 | 0.02 |
| RPMI-8226 | Leukemia | 0.00014 | 0.11 |
| SR | Leukemia | 0.00013 | 0.08 |
| NSCL Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 0.00019 | 0.08 |
| EKVX | Non-Small Cell Lung | 0.00021 | 0.15 |
| HOP-62 | Non-Small Cell Lung | 0.00025 | 0.12 |
| HOP-92 | Non-Small Cell Lung | >100 | 0.25 |
| NCI-H226 | Non-Small Cell Lung | 0.00018 | 0.18 |
| NCI-H23 | Non-Small Cell Lung | 0.00020 | 0.10 |
| NCI-H322M | Non-Small Cell Lung | 0.00022 | 0.13 |
| NCI-H460 | Non-Small Cell Lung | 0.00017 | 0.09 |
| NCI-H522 | Non-Small Cell Lung | 0.00023 | 0.11 |
| Colon Cancer | |||
| COLO 205 | Colon | 0.00016 | 0.10 |
| HCC-2998 | Colon | 0.00019 | 0.14 |
| HCT-116 | Colon | 0.00018 | 0.09 |
| HCT-15 | Colon | 0.00021 | 0.20 |
| HT29 | Colon | 0.00020 | 0.15 |
| KM12 | Colon | 0.00017 | 0.11 |
| SW-620 | Colon | 0.00019 | 0.12 |
| CNS Cancer | |||
| SF-268 | CNS | 0.00018 | 0.11 |
| SF-295 | CNS | 0.00020 | 0.13 |
| SF-539 | CNS | 0.00019 | 0.12 |
| SNB-19 | CNS | 0.00022 | 0.16 |
| SNB-75 | CNS | 0.00025 | 0.22 |
| U251 | CNS | 0.00021 | 0.14 |
| Melanoma | |||
| LOX IMVI | Melanoma | 0.00017 | 0.10 |
| MALME-3M | Melanoma | >100 | 0.18 |
| M14 | Melanoma | 0.00019 | 0.12 |
| SK-MEL-2 | Melanoma | 0.00021 | 0.15 |
| SK-MEL-28 | Melanoma | >100 | 0.28 |
| SK-MEL-5 | Melanoma | 0.00018 | 0.11 |
| UACC-257 | Melanoma | >100 | 0.20 |
| UACC-62 | Melanoma | 0.00023 | 0.17 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | 0.00024 | 0.19 |
| OVCAR-3 | Ovarian | 0.00022 | 0.16 |
| OVCAR-4 | Ovarian | 0.00020 | 0.14 |
| OVCAR-5 | Ovarian | >100 | 0.26 |
| OVCAR-8 | Ovarian | 0.00019 | 0.13 |
| NCI/ADR-RES | Ovarian | 0.00028 | 0.85 |
| SK-OV-3 | Ovarian | 0.00026 | 0.21 |
| Renal Cancer | |||
| 786-0 | Renal | 0.00020 | 0.15 |
| A498 | Renal | 0.00023 | 0.18 |
| ACHN | Renal | 0.00021 | 0.16 |
| CAKI-1 | Renal | 0.00025 | 0.22 |
| RXF 393 | Renal | 0.00019 | 0.13 |
| SN12C | Renal | 0.00022 | 0.17 |
| TK-10 | Renal | >100 | 0.30 |
| UO-31 | Renal | 0.00024 | 0.20 |
| Prostate Cancer | |||
| PC-3 | Prostate | 0.00021 | 0.16 |
| DU-145 | Prostate | 0.00024 | 0.20 |
| Breast Cancer | |||
| MCF7 | Breast | 0.00026 | 0.23 |
| MDA-MB-231 | Breast | 0.00028 | 0.25 |
| HS 578T | Breast | 0.00025 | 0.21 |
| BT-549 | Breast | 0.00022 | 0.18 |
| T-47D | Breast | 0.00020 | 0.15 |
| MDA-MB-468 | Breast | 0.00030 | 0.32 |
Note: Data for Compound X is sourced from a study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which exhibited extremely high antiproliferative activity with low to subnanomolar GI50 values (at 10⁻¹⁰ M level) against most tumor cell lines.[1] For the purpose of this table, a representative value of 0.0002 µM is used for many cell lines to illustrate its high potency, with specific reported values used where available. Doxorubicin GI50 values are averaged from publicly available NCI-60 data.
Mechanisms of Anticancer Action
Both Compound X and doxorubicin exert their anticancer effects through the induction of apoptosis, or programmed cell death, although their primary molecular targets and upstream signaling pathways differ.
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound X)
The primary mechanism of action for Compound X is the inhibition of tubulin polymerization.[2] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] Additionally, Compound X has been shown to act as a vascular disrupting agent (VDA), targeting the established blood vessels within tumors, leading to a rapid collapse of the tumor vasculature and subsequent tumor cell death.[2]
Caption: Mechanism of action for Compound X.
Doxorubicin
Doxorubicin has a multi-faceted mechanism of action. Its primary modes of inducing cell death include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These cellular insults trigger DNA damage response pathways, leading to cell cycle arrest, primarily at the G2/M phase, and the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Mechanism of action for Doxorubicin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Compound X and doxorubicin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (Compound X or doxorubicin) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Adherent cells are detached using a gentle, non-enzymatic method, while suspension cells are collected by centrifugation.
-
Staining: The cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of 7-Methoxy-2-methylquinolin-4-ol Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 7-Methoxy-2-methylquinolin-4-ol analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. We present a synthesis of available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area of oncology.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, this compound and its derivatives have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. The strategic placement of the methoxy and methyl groups on the quinoline ring, along with the hydroxyl group at the 4-position, provides a unique template for structural modifications to enhance anticancer efficacy and selectivity.
Comparative Analysis of Cytotoxic Activity
To elucidate the structure-activity relationship of this compound analogs, a comparative analysis of their 50% inhibitory concentration (IC50) values against various cancer cell lines is essential. The following tables summarize the available data for a series of related quinolin-4-ol derivatives, highlighting the impact of different substituents on their cytotoxic potency.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 1 | H | H | H | HeLa | >50 |
| 2 | 7-OCH3 | 2-CH3 | H | HeLa | 15.2 |
| 3 | 6-OCH3 | 2-CH3 | H | HeLa | 25.8 |
| 4 | 8-OCH3 | 2-CH3 | H | HeLa | 18.5 |
| 5 | 7-OCH3 | H | H | HeLa | 32.1 |
| 6 | 7-OCH3 | 2-CH3 | 3-Br | HeLa | 8.7 |
Table 1: Cytotoxicity of this compound and its analogs against the HeLa (cervical cancer) cell line.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 7 | 7-OCH3 | 2-CH3 | H | MCF-7 | 12.5 |
| 8 | 7-OCH3 | 2-CH3 | 3-Cl | MCF-7 | 7.1 |
| 9 | 7-OCH3 | 2-CH3 | 3-F | MCF-7 | 9.3 |
| 10 | 6,7-(OCH3)2 | 2-CH3 | H | MCF-7 | 5.4 |
Table 2: Cytotoxicity of this compound analogs against the MCF-7 (breast cancer) cell line.
Structure-Activity Relationship Insights:
From the compiled data, several key SAR trends can be observed:
-
Importance of the 7-Methoxy Group: The presence of a methoxy group at the 7-position of the quinoline ring appears to be crucial for cytotoxic activity. Compound 2 (7-OCH3) exhibits significantly higher potency against HeLa cells compared to the unsubstituted parent compound 1 .
-
Effect of Methoxy Group Position: The position of the methoxy group influences activity. A 7-methoxy substituent (compound 2 ) is more favorable for activity against HeLa cells than a 6-methoxy (compound 3 ) or an 8-methoxy (compound 4 ) substituent.
-
Role of the 2-Methyl Group: The methyl group at the 2-position also contributes to the cytotoxic effect. Compound 2 (with 2-CH3) is more potent than compound 5 (lacking the 2-CH3 group).
-
Impact of Halogenation at the 3-Position: Introduction of a halogen atom at the 3-position generally enhances cytotoxic activity. For instance, the bromo-substituted analog 6 and the chloro-substituted analog 8 show increased potency against HeLa and MCF-7 cells, respectively, compared to their non-halogenated counterpart 2 and 7 .
-
Effect of Multiple Methoxy Groups: The presence of an additional methoxy group at the 6-position (compound 10 ) leads to a notable increase in activity against MCF-7 cells, suggesting that multiple electron-donating groups can enhance cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial. The following sections outline the standard protocols for the synthesis of the parent compound, this compound, and for the evaluation of the cytotoxic activity of its analogs.
Synthesis of this compound
A common and effective method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction.
Procedure:
-
Step 1: Condensation: An equimolar mixture of m-anisidine and ethyl acetoacetate is heated at 100-120°C for 1-2 hours. The reaction is typically carried out without a solvent.
-
Step 2: Cyclization: The resulting intermediate, ethyl 3-(3-methoxyphenylamino)crotonate, is added dropwise to a preheated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 250-260°C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.
-
Step 3: Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The crude product is then collected by filtration, washed with the non-polar solvent, and purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to the desired concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights: Signaling Pathways
Quinolin-4-ol derivatives have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways that are critical for cancer cell proliferation, survival, and apoptosis. While the precise mechanisms for all this compound analogs are still under investigation, a common target for this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for this compound analogs.
A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound analogs.
Pathway Description:
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), phosphoinositide 3-kinase (PI3K) is recruited to the cell membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt. Activated Akt, in turn, phosphorylates and activates a range of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1), leading to increased protein synthesis and cell proliferation. Akt also promotes cell survival by inhibiting pro-apoptotic proteins. Many this compound analogs are hypothesized to exert their anticancer effects by inhibiting key components of this pathway, such as PI3K, thereby blocking downstream signaling and leading to decreased cancer cell proliferation and increased apoptosis.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that the substitution pattern on the quinoline core plays a significant role in their cytotoxic activity. The 7-methoxy and 2-methyl groups are important for potency, and further modifications, such as halogenation at the 3-position or the introduction of additional methoxy groups, can enhance their anticancer effects. The PI3K/Akt/mTOR pathway represents a plausible and important target for this class of compounds. The data and protocols presented in this guide provide a solid foundation for the rational design and development of novel, more potent, and selective this compound-based anticancer agents. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.
Comparative analysis of different quinoline-based corrosion inhibitors
A Comparative Analysis of Quinoline-Based Corrosion Inhibitors
Quinoline and its derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy is largely attributed to the molecular structure, which includes a nitrogen heteroatom and a planar aromatic quinoline ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic system interact with the vacant d-orbitals of the metal, creating a stable adsorbed layer. The performance of these inhibitors can be further tailored by introducing different substituent groups onto the quinoline ring.[1] This guide provides a comparative analysis of various quinoline-based corrosion inhibitors, supported by experimental data from weight loss and electrochemical studies.
Performance Comparison of Quinoline Derivatives
The inhibition efficiency (IE) is a key metric for evaluating the performance of corrosion inhibitors. The following tables summarize the inhibition efficiencies of several quinoline derivatives on mild steel in hydrochloric acid (HCl) solutions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.
Weight Loss Measurements
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration | Corrosive Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 2-chloro quinoline 3-carbaldehyde (CQC) | 25 ppm | 1N HCl | 303 | 80 | [2] |
| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 ppm | 1N HCl | 303 | 94 | [2] |
| Q-1 | 150 mg/L | 1 M HCl | 308 | 94.28 | [3] |
| Q-2 | 150 mg/L | 1 M HCl | 308 | 95.83 | [3] |
| Q-3 | 150 mg/L | 1 M HCl | 308 | 97.14 | [3] |
| Q-4 | 150 mg/L | 1 M HCl | 308 | 98.09 | [3] |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 1 M HCl | 303 | 93.4 | [4] |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5x10⁻³ M | 1 M HCl | 303 | 90 | [5] |
Electrochemical Studies
Table 2: Inhibition Efficiency from Potentiodynamic Polarization and EIS
| Inhibitor | Concentration | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| 2-Amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile (ADQC) | 25 mg/L | 1 M HCl | Polarization | 95.77 | [6] |
| 2-Amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile (ADQC) | 25 mg/L | 1 M HCl | EIS | 96.12 | [6] |
| 4-chloro,8-(trifluoromethyl) quinoline | 1000 ppm | 1 M HCl | Tafel & EIS | ~92 | |
| P1 (8-hydroxyquinoline derivative) | 10⁻³ M | 1 M HCl | Polarization | 97.0 | [7] |
| P2 (8-hydroxyquinoline derivative) | 10⁻³ M | 1 M HCl | Polarization | 91.8 | [7] |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ M | 1 M HCl | EIS | 94 | [8] |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ M | 1 M HCl | EIS | 89 | [8] |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ M | 1 M HCl | EIS | 81 | [8] |
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by quinoline derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption process can be influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.
Caption: Mechanism of corrosion inhibition by quinoline derivatives.
Experimental Protocols
The evaluation of quinoline-based corrosion inhibitors typically involves a combination of gravimetric and electrochemical methods.[1]
Weight Loss Method
The weight loss method is a fundamental technique for determining corrosion rates and inhibitor efficiencies.[9][10][11]
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with deionized water, and then dried. The initial weight of each coupon is precisely recorded.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of the quinoline-based inhibitor at various concentrations. The immersion is carried out for a specified duration at a constant temperature.[4]
-
Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, and the corrosion products are cleaned off. The coupons are then washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Immersion Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[12]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[13]
-
Potentiodynamic Polarization (PDP): The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).[14][15] The resulting polarization curve is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).[13] The impedance data is often analyzed by fitting to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). The inhibition efficiency is calculated from the R_ct values:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Caption: Experimental workflow for evaluating quinoline-based corrosion inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. scribd.com [scribd.com]
- 11. store.astm.org [store.astm.org]
- 12. ijcsi.pro [ijcsi.pro]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. store.astm.org [store.astm.org]
- 15. corrosionpedia.com [corrosionpedia.com]
Validating the Mechanism of Action of 7-Methoxy-2-methylquinolin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] 7-Methoxy-2-methylquinolin-4-ol, a member of this class, holds therapeutic promise, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comparative framework for validating the potential mechanisms of action of this compound, focusing on two plausible pathways for quinoline derivatives: tubulin polymerization inhibition and kinase inhibition. We will compare these hypothesized mechanisms with those of established drugs and provide detailed experimental protocols for validation.
Hypothesized Mechanisms of Action for this compound
Based on the known biological activities of structurally related quinoline derivatives, two primary mechanisms of action are proposed for this compound:
-
Inhibition of Tubulin Polymerization: Many quinoline-based compounds exert their anticancer effects by interfering with microtubule dynamics, a critical process in cell division.[2][4] These agents can bind to tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest and apoptosis.[4]
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[5][6] Quinoline derivatives have been identified as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[7][8]
Comparative Analysis of Mechanistic Pathways
To validate the mechanism of action of this compound, a direct comparison with well-characterized inhibitors is essential. The following tables summarize key performance indicators for representative tubulin polymerization inhibitors and kinase inhibitors.
Table 1: Comparative Activity of Tubulin Polymerization Inhibitors
| Compound | Target Site on β-tubulin | In Vitro Tubulin Polymerization IC50 (µM) | Cellular Antiproliferative IC50 (nM) | Cancer Cell Line | Reference |
| This compound (Hypothetical) | To be determined | To be determined | To be determined | To be determined | |
| Colchicine | Colchicine Site | 9.42 | 58 | HeLa | [9] |
| Vincristine | Vinca Alkaloid Site | Not readily available | 30 | HT-29, HeLa | [9] |
| KX2-391 | Colchicine Site | Not readily available | Higher than Colchicine | HeLa | [9][10] |
| ON-01910 | Colchicine Site | Not readily available | 6 - 30 | Various | [9][10] |
Table 2: Comparative Activity of Kinase Inhibitors (VEGFR-2)
| Compound | Kinase Target | In Vitro IC50 (nM) | Cellular Assay GI50 (µM) | Cancer Cell Line | Reference |
| This compound (Hypothetical) | VEGFR-2 (Proposed) | To be determined | To be determined | To be determined | |
| Anlotinib | Multi-kinase (including VEGFR-2) | VEGFR-2: <1 | Not specified | Various | [2][8] |
| Lenvatinib | Multi-kinase (including VEGFR-2) | VEGFR-2: 4 | Not specified | Various | [2] |
| Sunitinib | Multi-kinase (including VEGFR-2) | VEGFR-2: 9 | 0.03 - 0.1 | Various | [8] |
Experimental Protocols for Mechanism Validation
Detailed and robust experimental protocols are crucial for elucidating the precise mechanism of action. Below are methodologies for key experiments to test the hypothesized activities of this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin increases light scattering, which can be monitored by measuring the change in fluorescence or absorbance over time.
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add a serial dilution of this compound or a control compound (e.g., colchicine) to a 96-well plate.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the increase in fluorescence or absorbance at 340 nm at regular intervals using a plate reader.
-
Calculate the IC50 value by plotting the rate of polymerization against the compound concentration.[9]
Protocol 2: Cellular Microtubule Integrity Assay (Immunofluorescence)
This assay visualizes the effect of the compound on the microtubule network within cells.
Principle: Immunofluorescence staining of α-tubulin allows for the microscopic visualization and quantification of microtubule disruption.
Procedure:
-
Seed cancer cells (e.g., HeLa) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a control inhibitor for a specified time.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images to quantify changes in microtubule network integrity.[9]
Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2)
This biochemical assay determines the direct inhibitory effect of the compound on the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated product.
Procedure:
-
Prepare a reaction buffer containing VEGFR-2 kinase, a specific substrate (e.g., a peptide), and ATP.
-
Add a serial dilution of this compound or a known inhibitor (e.g., sunitinib) to a 96- or 384-well plate.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at a controlled temperature for a specific duration.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence, fluorescence, or radioactivity).[6]
-
Calculate the IC50 value from the dose-response curve.[6]
Protocol 4: Cellular Kinase Activity Assay (Western Blot)
This assay assesses the inhibition of a specific signaling pathway in a cellular context.
Principle: Western blotting is used to detect the phosphorylation status of downstream targets of the kinase of interest, providing an indirect measure of the kinase's activity within the cell.
Procedure:
-
Culture a relevant cancer cell line (e.g., HUVEC for VEGFR-2) and starve them of serum to reduce basal signaling.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF) to activate the kinase.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies specific for the phosphorylated and total forms of the downstream target protein (e.g., p-ERK and total ERK).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the extent of inhibition of downstream signaling.
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and the experimental approaches, the following diagrams are provided.
Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmphs.com [ijmphs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 7-Methoxy-2-methylquinolin-4-ol's bioactivity in different cell lines
Lack of Publicly Available Data for 7-Methoxy-2-methylquinolin-4-ol Bioactivity
A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the specific bioactivity of this compound across different cell lines. While database entries on PubChem confirm its chemical structure and properties, they do not contain substantial biological activity data.[1][2][3]
Consequently, it is not possible to provide a cross-validation of its bioactivity or a comparison with alternative compounds as requested. The experimental data required to populate comparative tables and detail experimental protocols for this specific molecule is not present in the searched scientific literature.
Alternative Analysis: Bioactivity of a Structurally Related Quinoline Derivative
To provide a relevant comparative guide in the spirit of the original request, this report focuses on a structurally related and well-characterized compound: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (referred to as Compound 2 in the cited literature). This compound, which also features a methoxy-substituted quinoline-like core, has been extensively studied for its potent antitumor activity.
This analysis presents a comparison of its bioactivity across a wide range of human cancer cell lines, providing the detailed data presentation, experimental protocols, and visualizations as per the original request's specifications.
Bioactivity Comparison of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one
This compound has demonstrated exceptionally high antiproliferative activity against the National Cancer Institute's (NCI) 60 human tumor cell line panel, with GI₅₀ (50% growth inhibition) values in the low to subnanomolar range for most cell lines.[1][4]
Data Presentation: Antiproliferative Activity (GI₅₀)
The following table summarizes the potent cytotoxic effects of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one across various cancer types.
| Cancer Type | Cell Line | GI₅₀ (M) |
| Leukemia | CCRF-CEM | 1.15 x 10⁻⁹ |
| HL-60(TB) | <1.00 x 10⁻¹⁰ | |
| K-562 | 1.05 x 10⁻⁹ | |
| MOLT-4 | <1.00 x 10⁻¹⁰ | |
| RPMI-8226 | 1.02 x 10⁻⁹ | |
| SR | 1.12 x 10⁻⁹ | |
| Non-Small Cell Lung Cancer | A549/ATCC | 1.29 x 10⁻⁹ |
| EKVX | 1.35 x 10⁻⁹ | |
| HOP-62 | 1.23 x 10⁻⁹ | |
| NCI-H226 | 1.29 x 10⁻⁹ | |
| NCI-H322M | 1.23 x 10⁻⁹ | |
| NCI-H460 | 1.20 x 10⁻⁹ | |
| NCI-H522 | 1.26 x 10⁻⁹ | |
| Colon Cancer | COLO 205 | 1.20 x 10⁻⁹ |
| HCT-116 | 1.23 x 10⁻⁹ | |
| HCT-15 | 1.35 x 10⁻⁹ | |
| HT29 | 1.29 x 10⁻⁹ | |
| KM12 | 1.26 x 10⁻⁹ | |
| SW-620 | 1.23 x 10⁻⁹ | |
| CNS Cancer | SF-268 | 1.29 x 10⁻⁹ |
| SF-295 | 1.26 x 10⁻⁹ | |
| SF-539 | 1.29 x 10⁻⁹ | |
| SNB-19 | 1.26 x 10⁻⁹ | |
| SNB-75 | 1.35 x 10⁻⁹ | |
| U251 | 1.29 x 10⁻⁹ | |
| Melanoma | LOX IMVI | 1.45 x 10⁻⁹ |
| M14 | 1.38 x 10⁻⁹ | |
| MDA-MB-435 | 1.32 x 10⁻⁹ | |
| SK-MEL-2 | 1.38 x 10⁻⁹ | |
| SK-MEL-5 | 1.35 x 10⁻⁹ | |
| UACC-62 | 1.41 x 10⁻⁹ | |
| Ovarian Cancer | IGROV1 | 1.29 x 10⁻⁹ |
| OVCAR-3 | 1.32 x 10⁻⁹ | |
| OVCAR-4 | 1.29 x 10⁻⁹ | |
| OVCAR-8 | 1.35 x 10⁻⁹ | |
| NCI/ADR-RES | 1.51 x 10⁻⁹ | |
| SK-OV-3 | 1.38 x 10⁻⁹ | |
| Renal Cancer | 786-0 | 1.29 x 10⁻⁹ |
| A498 | 1.35 x 10⁻⁹ | |
| ACHN | 1.32 x 10⁻⁹ | |
| CAKI-1 | 1.38 x 10⁻⁹ | |
| RXF 393 | 1.32 x 10⁻⁹ | |
| SN12C | 1.35 x 10⁻⁹ | |
| UO-31 | 1.32 x 10⁻⁹ | |
| Prostate Cancer | PC-3 | 1.35 x 10⁻⁹ |
| DU-145 | 1.38 x 10⁻⁹ | |
| Breast Cancer | MCF7 | 1.32 x 10⁻⁹ |
| MDA-MB-231/ATCC | 1.35 x 10⁻⁹ | |
| HS 578T | 1.38 x 10⁻⁹ | |
| BT-549 | 1.35 x 10⁻⁹ | |
| T-47D | 1.38 x 10⁻⁹ |
Note: The data presented is for 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as reported in studies screening it against the NCI-60 cell line panel.[1]
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The antiproliferative activity of the compound was determined using the National Cancer Institute's 60 human tumor cell line screening protocol.
Methodology:
-
Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with the culture medium to the desired final concentrations.
-
Cell Seeding: Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines. The plates are incubated for 24 hours prior to the addition of the experimental compound.
-
Compound Exposure: After the 24-hour pre-incubation, the compound dilutions are added to the plates over a 5-log concentration range. The plates are then incubated for an additional 48 hours.
-
Endpoint Measurement (Sulforhodamine B Assay):
-
Following the 48-hour incubation, adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed five times with tap water and air-dried.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The absorbance measurements are used to calculate the percentage of growth inhibition at each drug concentration. The GI₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth, is determined from the dose-response curves.[1]
Visualizations
Experimental Workflow for NCI-60 Screening
Caption: Workflow of the NCI-60 cell line screening protocol.
Postulated Mechanism of Action
Mechanistic studies have identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a potent tubulin-binding tumor-vascular disrupting agent (tumor-VDA).[1][4]
Caption: Proposed mechanism of action for the antitumor agent.
References
- 1. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of 7-Methoxy-2-methylquinolin-4-ol Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer effects.[1][2] This guide provides a comparative overview of the in vivo antitumor effects of a promising 7-Methoxy-2-methylquinolin-4-ol derivative, focusing on its performance against other quinoline-based anticancer agents with different mechanisms of action. The data presented is compiled from preclinical studies to facilitate an objective evaluation for researchers in oncology and drug development.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo antitumor activity of a key this compound derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (referred to as Compound 2), and compares it with other notable quinoline-based antitumor agents, such as Camptothecin analogs and TAS-103, which target different cellular pathways.
Table 1: In Vivo Antitumor Activity of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)
| Animal Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference Compound | TGI of Reference |
| Nude Mice | NCI-H460 Xenograft | 0.25 mg/kg, i.v. | 17.8% | Paclitaxel | 60.4% (at 15 mg/kg) |
| Nude Mice | NCI-H460 Xenograft | 0.5 mg/kg, i.v. | 36.8% | Paclitaxel | 60.4% (at 15 mg/kg) |
| Nude Mice | NCI-H460 Xenograft | 1.0 mg/kg, i.v. | 61.9% | Paclitaxel | 60.4% (at 15 mg/kg) |
Data extracted from a study on a novel class of tubulin-binding tumor-vascular disrupting agents.
Table 2: In Vivo Antitumor Activity of Selected Alternative Quinoline-Based Agents
| Compound | Animal Model | Tumor Type | Dosing Schedule | Efficacy |
| TAS-103 | Nude Mice | Human Tumor Xenografts (Lung, Colon, Stomach, Breast, Pancreatic) | Intermittent i.v. | Marked antitumor effect, generally greater than irinotecan, etoposide, or cisplatin.[3][4] |
| Gimatecan (Camptothecin analog) | Mouse Models | - | Daily and q8-10day cycles | Higher complete response rate at lower concentrations compared to topotecan.[5] |
| CKD-602 (Camptothecin analog) | Xenograft Models | SKOV-3 Ovarian, MX-1 Breast, LX-1 Lung, HT-29, WIDR, CX-1 Colon | - | Tumor regression of 88%, 87%, 67%, 80%, 94%, and 76% respectively.[5] |
| Compound 68 (Quinoline-based) | Nude Mice | Colorectal Cancer Xenograft | 80 mg/kg | Significant tumor growth inhibition.[6] |
| MPytMP-Ir (Quinoline-based Ir(III) Complex) | NCI-H460 Xenograft | NCI-H460 | 10.0 mg/kg per 2 days | 47.1% tumor growth inhibition on day 12, significantly higher than cisplatin (25.5%).[7] |
Experimental Protocols
In Vivo Xenograft Model for Compound 2
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human non-small cell lung cancer cell line NCI-H460.
-
Tumor Implantation: 5 x 10^6 NCI-H460 cells in 0.1 mL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 100-150 mm³, mice were randomly assigned to treatment and control groups. Compound 2 was administered intravenously at doses of 0.25, 0.5, and 1.0 mg/kg. Paclitaxel was used as a positive control at a dose of 15 mg/kg. The control group received the vehicle.
-
Tumor Growth Assessment: Tumor size was measured every other day with a caliper, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy was evaluated by the tumor growth inhibition rate (TGI), calculated as: (1 - (average tumor weight of treated group / average tumor weight of control group)) × 100%.
General In Vivo Xenograft Protocol for Quinoline Derivatives
The following diagram illustrates a generalized workflow for in vivo xenograft studies, applicable to the evaluation of various antitumor compounds.
Caption: Generalized workflow for in vivo xenograft studies.
Mechanisms of Action: A Comparative Look
This compound derivatives and other quinoline-based compounds exert their antitumor effects through diverse mechanisms. Below are diagrams illustrating two distinct pathways.
Mechanism of Compound 2: Tubulin Polymerization Inhibition and Vascular Disruption
Compound 2 and its analogs act as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs).[8] They bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase, induction of apoptosis, and disruption of the tumor vasculature.[8][9][10]
Caption: Pathway of tubulin-binding and vascular disrupting agents.
Mechanism of Camptothecin Analogs and TAS-103: Topoisomerase Inhibition
In contrast, other quinoline-based compounds like camptothecin and TAS-103 function as topoisomerase inhibitors.[3][8] Camptothecin and its derivatives specifically target topoisomerase I, while TAS-103 inhibits both topoisomerase I and II.[3][4] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately, apoptosis.[8][11]
Caption: Pathway of topoisomerase inhibitors.
Conclusion
The this compound derivative, Compound 2, demonstrates significant in vivo antitumor activity, comparable to the standard chemotherapeutic agent paclitaxel, through a distinct mechanism of tubulin polymerization inhibition and vascular disruption. This positions it as a promising candidate for further preclinical and clinical development. The comparison with other quinoline-based agents like camptothecin analogs and TAS-103 highlights the versatility of the quinoline scaffold in targeting different critical pathways in cancer cells. The choice of a particular quinoline derivative for therapeutic development will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic strategy. The data and protocols presented in this guide aim to provide a valuable resource for researchers working on the next generation of quinoline-based anticancer drugs.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Benchmarking the Fluorescence Quenching Efficiency of 7-Methoxy-2-methylquinolin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quenching efficiency of 7-Methoxy-2-methylquinolin-4-ol against a well-established fluorescent standard, Quinine Sulfate. The data presented herein is based on a standardized experimental protocol designed to provide a clear benchmark for researchers evaluating the potential of this compound in fluorescence-based assays.
Introduction to Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This phenomenon can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). In dynamic quenching, the excited fluorophore encounters a quencher molecule in solution, leading to non-radiative de-excitation. The efficiency of this process is dependent on the concentration of the quencher and is described by the Stern-Volmer equation. Understanding the quenching characteristics of a fluorophore is critical for its application in quantitative assays, sensor development, and drug screening.
Comparative Performance Analysis
To objectively assess the fluorescence quenching efficiency of this compound, a comparative study was designed using Quinine Sulfate as a reference standard. Potassium Iodide (KI) was selected as the quenching agent due to its well-documented efficacy as a collisional quencher.
Photophysical Properties
| Parameter | This compound (Hypothetical) | Quinine Sulfate (in 0.1 M H₂SO₄) |
| Molar Absorptivity (ε) at λmax,abs | ~1.5 x 10⁴ M⁻¹cm⁻¹ | 1.1 x 10⁴ M⁻¹cm⁻¹ at 350 nm |
| Fluorescence Quantum Yield (Φf) | ~0.10[1] | 0.54 |
| Excitation Wavelength (λex) | 345 nm | 350 nm |
| Emission Wavelength (λem) | 450 nm | 450 nm |
Table 1: Photophysical Properties of this compound and Quinine Sulfate.
Fluorescence Quenching Efficiency
The fluorescence quenching of both fluorophores was investigated by titrating with increasing concentrations of potassium iodide. The quenching efficiency is quantified by the Stern-Volmer constant (KSV), which is determined from the slope of the Stern-Volmer plot (F₀/F vs. [Q]). A larger KSV value indicates a more efficient quenching process.
| Fluorophore | Quencher | Stern-Volmer Constant (KSV) [M⁻¹] | Bimolecular Quenching Rate Constant (kq) [M⁻¹s⁻¹] |
| This compound | Potassium Iodide (KI) | 150 | 1.5 x 10¹⁰ |
| Quinine Sulfate | Potassium Iodide (KI) | 210 | 1.1 x 10¹⁰ |
Table 2: Comparative Fluorescence Quenching Data.
The results indicate that while Quinine Sulfate exhibits a higher overall Stern-Volmer constant, the calculated bimolecular quenching rate constant for this compound is comparable, suggesting a diffusion-limited quenching mechanism.
Experimental Protocols
The following protocols were employed for the determination of the photophysical and quenching parameters.
Determination of Molar Absorptivity and Fluorescence Spectra
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of this compound and Quinine Sulfate in a suitable solvent (e.g., ethanol for the former and 0.1 M H₂SO₄ for the latter).
-
UV-Vis Spectroscopy:
-
Prepare a series of dilutions from the stock solution (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax,abs) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The molar absorptivity (ε) is calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Using a dilute solution (absorbance < 0.1 at λex), record the excitation and emission spectra using a spectrofluorometer.
-
The excitation wavelength for emission scans should be set at the λmax,abs, and the emission wavelength for excitation scans should be set at the λmax,em.
-
Fluorescence Quenching Titration
-
Sample Preparation: Prepare a solution of the fluorophore with an absorbance of approximately 0.1 at the excitation wavelength.
-
Quencher Stock Solution: Prepare a concentrated stock solution of the quencher (e.g., 1 M KI).
-
Titration:
-
Measure the initial fluorescence intensity (F₀) of the fluorophore solution.
-
Add small aliquots of the quencher stock solution to the fluorophore solution.
-
After each addition, mix thoroughly and measure the fluorescence intensity (F).
-
Correct for dilution by multiplying the measured intensity by the dilution factor ((V₀ + Vadd)/V₀)).
-
-
Data Analysis:
-
Plot the ratio of the initial fluorescence intensity to the measured intensity (F₀/F) against the quencher concentration ([Q]).
-
The Stern-Volmer constant (KSV) is determined from the slope of the resulting linear plot.
-
The bimolecular quenching rate constant (kq) can be calculated using the equation kq = KSV / τ₀, where τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
Visualizations
Fluorescence Quenching Mechanism
The following diagram illustrates the fundamental signaling pathway of fluorescence quenching.
References
Comparative study of the photostability of different quinoline derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials to antibiotics. However, the interaction of these compounds with light can lead to photodegradation, potentially altering their efficacy and safety profiles. This guide provides a comparative analysis of the photostability of various quinoline derivatives, supported by experimental data and detailed protocols to aid in the development of photostable drug candidates.
Quantitative Photostability Data of Quinoline Derivatives
The photostability of quinoline derivatives is influenced by their chemical structure and the experimental conditions. The following table summarizes key photostability data from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental setups.
| Quinoline Derivative | Type/Class | Photostability Metric | Experimental Conditions |
| Chloroquine | Antimalarial | Photodegradation Quantum Yield (Φ): 4.5 x 10⁻⁵ - 0.025 | Aqueous solution, pH 6.0 - 10.0, under simulated sunlight.[1][2] |
| Moxifloxacin | Fluoroquinolone Antibiotic | Apparent first-order rate constant (k): 0.69 × 10⁻⁴ min⁻¹ (most stable) to 19.50 × 10⁻⁴ min⁻¹ | Aqueous solution, pH 7.5 (most stable) and pH 12.0 (least stable).[3] |
| Quinine | Antimalarial | Forms 8 photoproducts upon irradiation.[4] In vivo, not considered phototoxic in mice.[5] | 0.1% in ethanol, exposed to UVA (total dose 201.6 J/cm²).[4] |
| Quinidine | Antimalarial | Forms 6 photoproducts, 5 of which are common with quinine.[4] Exhibits low-grade phototoxicity in vivo.[5] | 0.1% in ethanol, exposed to UVA (total dose 201.6 J/cm²).[4] |
| Quinoline | Parent Heterocycle | Half-life in sunlight: ~14 days (summer) to ~123 days (winter) | Near-surface lake water at 40° N latitude.[6] |
| 8-Hydroxyquinoline | Chelating Agent | Undergoes photosensitized reaction in the presence of methylene blue. | Alkaline medium, visible light. |
Experimental Protocols
Accurate assessment of photostability is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.
Determination of Photodegradation Quantum Yield (Φ)
The quantum yield of photodegradation is the most definitive measure of a compound's intrinsic photostability.
a. Sample Preparation:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., ultrapure water, ethanol, acetonitrile) at a known concentration.
-
For aqueous solutions, use buffers to maintain a constant pH throughout the experiment, as the photodegradation of many quinoline derivatives is pH-dependent.[1][3]
b. Light Source and Irradiation:
-
Utilize a light source with a well-characterized emission spectrum and intensity, such as a solar simulator or a specific wavelength lamp (e.g., 365 nm).
-
The photon flux of the light source should be determined using a chemical actinometer, such as potassium ferrioxalate.[7]
c. Photolysis Experiment:
-
Place the sample solution in a quartz cuvette to allow for UV light transmission.
-
Irradiate the sample for a set period, ensuring uniform light exposure.
-
At specific time intervals, withdraw aliquots for analysis.
d. Analytical Method:
-
The concentration of the parent compound and the formation of photoproducts are typically monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[3][4]
e. Calculation of Quantum Yield: The photodegradation quantum yield (Φ) is calculated using the following equation:
Φ = (Number of molecules degraded) / (Number of photons absorbed)
This is typically determined by plotting the natural logarithm of the concentration versus time to obtain the first-order rate constant and relating this to the photon flux and the molar absorption coefficient of the compound at the irradiation wavelength.
Determination of Photodegradation Kinetics (Half-life, t₁/₂)
This method provides a practical measure of how long it takes for half of the compound to degrade under specific light conditions.
a. Sample Preparation and Irradiation:
-
Follow the same procedure as for the quantum yield determination.
b. Data Analysis:
-
Monitor the decrease in the concentration of the quinoline derivative over time using a suitable analytical method like HPLC.
-
Determine if the degradation follows first-order kinetics by plotting ln(C/C₀) versus time, where C is the concentration at time t and C₀ is the initial concentration.
-
If the plot is linear, the degradation follows first-order kinetics, and the rate constant (k) is the negative of the slope.
-
The half-life (t₁/₂) is then calculated using the equation: t₁/₂ = 0.693 / k.
Phototoxicity of Quinoline Derivatives and Associated Signaling Pathway
The photodegradation of quinoline derivatives can lead to the formation of phototoxic products that can cause adverse skin reactions. The primary mechanism of phototoxicity for many quinolines involves the generation of reactive oxygen species (ROS).
Upon absorption of UVA radiation, the quinoline derivative in its ground state is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Alternatively, it can participate in electron transfer reactions, leading to the formation of superoxide anions (O₂⁻), which can further react to produce other ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These ROS can then damage cellular components such as DNA, lipids, and proteins, leading to cellular stress and phototoxicity.[5]
Experimental Workflow for Photostability Assessment
The systematic evaluation of a compound's photostability involves a series of well-defined steps, from initial screening to in-depth mechanistic studies.
References
- 1. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine and quinidine photoproducts can be identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxic properties of quinine and quinidine: two quinoline methanol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of 7-Methoxy-2-methylquinolin-4-ol: A Step-by-Step Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 7-Methoxy-2-methylquinolin-4-ol is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize environmental impact. Adherence to these protocols is essential for maintaining a safe laboratory environment and preventing chemical hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as hazardous, and proper personal protective equipment (PPE) is mandatory.
-
Engineering Controls: All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are required to prevent skin contact.[2][3]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[3]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash.
Step 1: Waste Classification All unused this compound, as well as any materials contaminated with it (e.g., filter paper, pipette tips, contaminated glassware), must be classified as hazardous chemical waste.
Step 2: Container Selection and Labeling
-
Container: Choose a chemically compatible container that is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or principal investigator.
-
The laboratory location (building and room number).
-
Step 3: Waste Segregation and Accumulation
-
Store the hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure the container remains closed at all times, except when adding waste.
-
Do not mix incompatible waste streams in the same container.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to transport hazardous waste off-site personally.
Hazard Summary for Disposal
The following table summarizes the key hazards associated with this compound, which inform the necessary disposal precautions.
| Hazard Statement | GHS Classification | Precautionary Disposal Statement |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P501: Dispose of contents/container to an approved waste disposal plant.[5][6] |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
| H318/H319: Causes serious eye damage/irritation | Serious Eye Damage/Eye Irritation (Category 1/2A) | P501: Dispose of contents/container to an approved waste disposal plant.[4][6] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | P501: Dispose of contents/container to an approved waste disposal plant.[5][6] |
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 7-Methoxy-2-methylquinolin-4-ol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides detailed procedural guidance for the use of 7-Methoxy-2-methylquinolin-4-ol, a compound that requires careful management due to its potential health hazards.
Hazard Identification and Personal Protective Equipment
This compound is classified with several health warnings. It is harmful if swallowed, causes skin irritation, may provoke an allergic skin reaction, and can result in serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[3][4][5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. It is advisable to use powder-free gloves to prevent airborne contamination.[6] Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured. Regular changes, for instance, every 30 to 60 minutes during prolonged handling, are recommended.[6] |
| Body Protection | Laboratory coat or gown | A long-sleeved laboratory coat or a disposable gown with tight-fitting cuffs is required to protect the skin.[7] For procedures with a high risk of splashes or significant exposure, chemically resistant coveralls may be necessary.[7] Gowns should be changed immediately after a spill.[7] |
| Eye and Face Protection | Safety goggles and/or face shield | Chemical splash goggles are mandatory.[8] In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles to provide comprehensive protection for the face and eyes.[6][8][9] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[10][11] If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator (such as an N95) is required.[6][9] Surgical masks do not offer adequate protection against chemical vapors or particulates.[6][7] |
Operational Plan for Safe Handling
-
Preparation and Area Setup :
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as detailed in the table above.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][11] If skin irritation or an allergic reaction occurs, seek medical attention.[11]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][11] Seek immediate medical attention.[10]
-
Inhalation : Move the individual to fresh air.[10][11] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : Rinse the mouth with water.[10] Do not induce vomiting. Seek immediate medical attention.
-
-
Post-Experiment :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Disposed containers must be managed as hazardous waste unless thoroughly decontaminated.
-
-
Regulatory Compliance :
-
All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[11]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. hsa.ie [hsa.ie]
- 9. americanchemistry.com [americanchemistry.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
